2-[(Acetylthio)methyl]-3-phenylpropionic Acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(acetylsulfanylmethyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAXVOKLXDSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91702-98-6 | |
| Record name | 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid from L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-2-[(acetylthio)methyl]-3-phenylpropionic acid, a key pharmaceutical intermediate, from the readily available and inexpensive amino acid, L-phenylalanine. The synthesis proceeds through a robust three-step process involving diazotization/bromination, a critical crystallization-induced chiral inversion, and a final nucleophilic substitution. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and stereochemical progression.
Introduction
(S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably vasopeptidase inhibitors used in the treatment of hypertension and congestive heart failure.[1] Traditional synthetic routes often rely on the more expensive D-phenylalanine.[1][2] The methodology detailed herein presents a more economical and efficient alternative, starting from the natural L-phenylalanine.[1][3] The cornerstone of this approach is a crystallization-induced dynamic resolution that enables the inversion of stereochemistry at a key intermediate stage.[1][3]
Overall Synthetic Pathway
The conversion of L-phenylalanine to (S)-2-[(acetylthio)methyl]-3-phenylpropionic acid is accomplished in three principal steps:
-
Diazotization and Bromination: L-phenylalanine is converted to (S)-2-bromo-3-phenylpropanoic acid.
-
Crystallization-Induced Chiral Inversion: The (S)-bromo acid is inverted to its (R)-enantiomer.
-
Nucleophilic Substitution: The (R)-bromo intermediate is reacted with potassium thioacetate to yield the final product.
Caption: Overall synthetic workflow from L-phenylalanine.
Stereochemical Progression
A key feature of this synthesis is the controlled inversion of the stereocenter. The initial diazotization/bromination proceeds with retention of configuration, yielding the (S)-enantiomer. The subsequent crystallization-induced chiral inversion with (R)-bornylamine selectively precipitates the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid, driving the equilibrium towards the desired (R)-enantiomer. The final substitution reaction also proceeds with inversion of configuration, resulting in the desired (S)-product.
Caption: Stereochemical pathway of the synthesis.
Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excess (ee) for each step of the synthesis.
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | (S)-2-bromo-3-phenylpropanoic acid | Good | Not specified, retention of configuration | [1][2] |
| 2 | (R)-2-bromo-3-phenylpropanoic acid | 78% | 96-99% | [1][3][4] |
| 3 | (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid | 87-90% | 92-95% | [1] |
Detailed Experimental Protocols
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
This procedure involves the diazotization of L-phenylalanine followed by bromination.
-
Materials:
-
L-phenylalanine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve L-phenylalanine in 48% HBr.[3]
-
Cool the solution to 0-5 °C using an ice bath with constant stirring.[3]
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.[3]
-
After the addition is complete, continue stirring at low temperature for a designated period.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.[1]
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude (S)-2-bromo-3-phenylpropanoic acid.
-
Step 2: Crystallization-Induced Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
This key step utilizes (R)-bornylamine to achieve chiral inversion through the formation of a diastereomeric salt.
-
Materials:
-
(S)-2-bromo-3-phenylpropanoic acid
-
(R)-bornylamine
-
Acetonitrile (CH₃CN)
-
Tetraethylammonium bromide (TEAB)
-
Methanesulfonic acid
-
Methyl tert-butyl ether (MTBE)
-
Water
-
-
Procedure:
-
To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide as a bromide source.[1]
-
Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.[1]
-
Continue to stir the resulting slurry for an additional 24 hours at the same temperature.[1]
-
Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.[1]
-
Wash the collected solid with cold acetonitrile and dry.[1]
-
To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.[1]
-
Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.[1]
-
Step 3: Synthesis of (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid
The final step is a nucleophilic substitution of the bromo group with a thioacetate group.
-
Materials:
-
(R)-2-bromo-3-phenylpropanoic acid
-
Potassium thioacetate (KSAc)
-
Acetone or dimethylformamide (DMF)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heptane (for recrystallization)
-
-
Procedure:
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent like acetone or DMF.[3]
-
Add potassium thioacetate to the solution and stir the mixture at room temperature.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.[3]
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the solution under reduced pressure to obtain the crude product.[1]
-
The crude product can be further purified by recrystallization from a solvent such as heptane.
-
Biological Relevance
While 2-[(acetylthio)methyl]-3-phenylpropionic acid is primarily a synthetic intermediate, it belongs to the broader class of arylpropionic acids. This class of compounds is well-known for its diverse biological activities. Many arylpropionic acid derivatives are established nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[5] Furthermore, research has explored the potential of arylpropionic acid derivatives as anticancer and anticonvulsant agents.[5][6] The parent compound, 3-phenylpropionic acid, has also been shown to exhibit antimicrobial and antifungal properties.[7] The synthesis of specific stereoisomers of these compounds is crucial, as the biological activity is often enantiomer-dependent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C12H14O3S | CID 9991796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of pharmaceuticals such as Racecadotril.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its biological relevance. All quantitative data is presented in a structured format for clarity and comparative analysis.
Chemical Identity and Structure
This compound, also known by its IUPAC name 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid, is a carboxylic acid derivative containing a thioester functional group.[2][3]
-
IUPAC Name: 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid[2][3]
-
InChI Key: BCAAXVOKLXDSPD-UHFFFAOYSA-N[3]
-
Synonyms: 3-(acetylsulfanyl)-2-benzylpropanoic acid, Racecadotril impurity 01[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and development as a pharmaceutical intermediate. The data below has been compiled from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| Molecular Weight | 238.31 g/mol | [3] |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |
| Melting Point | 39 °C to 43 °C | [1][4] |
| Boiling Point | 381.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.06 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in Dichloromethane and Ethyl Acetate. | [1][4] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis Protocols
Protocol 1: Synthesis from 2-Benzylpropenoic Acid [1]
This protocol describes a direct addition reaction to form the target compound.
-
Reaction Setup: To a clean, dry round-bottomed flask, add 2-benzylpropenoic acid (16.2 g).
-
Reagent Addition: Add thioacetic acid (12.3 mL) to the flask.
-
Initial Reaction: Stir the mixture at 30 °C for 1 hour.
-
Heating: Increase the temperature of the reaction mixture to 60 °C and continue stirring for 4 hours.
-
Work-up: After the reaction is complete, remove the excess thioacetic acid via distillation to yield the crude product of 3-(acetylthio)-2-benzylpropionic acid.
Protocol 2: Stereoselective Synthesis from L-Phenylalanine [5][6]
This three-step protocol allows for the synthesis of the (S)-enantiomer from the inexpensive and readily available L-phenylalanine.
-
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid: This is achieved through a diazotization and bromination reaction of L-phenylalanine.[5][6]
-
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid: A crystallization-induced diastereomeric resolution using (R)-bornylamine is performed to invert the stereochemistry.[5][6]
-
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid: The final product is obtained by nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.[5][6]
Caption: Stereoselective synthesis workflow from L-Phenylalanine.
Analytical Protocols
Standard analytical techniques are used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms.[7]
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the thioester (C=O stretching) groups would be expected.[2]
Biological Context and Significance
This compound is a significant compound in medicinal chemistry, primarily as a key intermediate in the synthesis of Racecadotril.[1] Racecadotril is an orally active enkephalinase inhibitor used in the treatment of acute diarrhea.
Enkephalinases are enzymes that degrade endogenous enkephalins, which are peptides that act as neurotransmitters and have potent antisecretory effects in the intestine. By inhibiting enkephalinase, Racecadotril increases the local concentrations of enkephalins, which in turn reduces the secretion of water and electrolytes into the intestinal lumen without affecting intestinal motility.
Caption: Mechanism of action of enkephalinase inhibitors like Racecadotril.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation mark).
-
Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dark place under an inert atmosphere at room temperature.
References
- 1. 2-[(Acetylthio)methyl]-phenylpropionic acid | 91702-98-6 [chemicalbook.com]
- 2. This compound | C12H14O3S | CID 9991796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Acetylthiomethyl-3-phenylpropionic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-[(Acetylthio)methyl]-3-phenylpropionic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Compound Information
IUPAC Name: 2-(Acetylsulfanylmethyl)-3-phenylpropanoic acid[1] Molecular Formula: C₁₂H₁₄O₃S[1] Molecular Weight: 238.30 g/mol [1] CAS Number: 91702-98-6[1]
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~10-12 (s, 1H, -COOH) | ~195-205 (-C(O)S-) |
| ~7.1-7.4 (m, 5H, Ar-H) | ~175-185 (-COOH) |
| ~3.5-3.8 (m, 1H, -CH(COOH)-) | ~135-140 (Ar C-ipso) |
| ~2.8-3.2 (m, 2H, -CH₂-Ph) | ~128-130 (Ar C-ortho, C-meta) |
| ~2.9-3.3 (m, 2H, -S-CH₂-) | ~126-128 (Ar C-para) |
| ~2.3 (s, 3H, -C(O)CH₃) | ~40-50 (-CH(COOH)-) |
| ~35-45 (-CH₂-Ph) | |
| ~30-40 (-S-CH₂-) | |
| ~25-35 (-C(O)CH₃) |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=O (Thioester) | 1680-1710 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=C (Aromatic) | 1450-1600 |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z (Expected) | Notes |
| [M]+• | 238 | Molecular Ion |
| [M-CH₃CO]+ | 195 | Loss of acetyl group |
| [M-CH₃COOH]+ | 178 | Loss of acetic acid |
| [M-SCH₂CO CH₃]+ | 147 | |
| [C₇H₇]+ | 91 | Tropylium ion |
Experimental Protocols
The enantioselective synthesis of (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid is a well-documented process, often starting from the readily available amino acid L-phenylalanine. The following protocol is a detailed three-step procedure.
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
This initial step involves the diazotization of L-phenylalanine followed by bromination.
-
Materials: L-phenylalanine, sodium nitrite, hydrobromic acid.
-
Procedure:
-
Dissolve L-phenylalanine in aqueous hydrobromic acid and cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-bromo-3-phenylpropanoic acid.
-
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
A key step to achieve the desired stereochemistry is a crystallization-induced diastereomeric resolution.
-
Materials: (S)-2-bromo-3-phenylpropanoic acid, a chiral amine (e.g., (R)-bornylamine), tetraethylammonium bromide, acetonitrile.
-
Procedure:
-
Dissolve (S)-2-bromo-3-phenylpropanoic acid and tetraethylammonium bromide in acetonitrile.
-
Slowly add a solution of the chiral amine in acetonitrile to the mixture at an elevated temperature (e.g., 50-60 °C) over an extended period (e.g., 24 hours).
-
Continue to stir the resulting slurry for another 24 hours at the same temperature to allow for the crystallization of the desired diastereomeric salt.
-
Cool the mixture to room temperature and filter the solid precipitate.
-
To isolate the free acid, dissolve the diastereomeric salt in water and acidify with an acid like methanesulfonic acid.
-
Extract the (R)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent (e.g., MTBE).
-
Step 3: Synthesis of (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid
The final step is a nucleophilic substitution of the bromo intermediate with a thioacetate source.
-
Materials: (R)-2-bromo-3-phenylpropanoic acid, potassium thioacetate, a suitable solvent (e.g., acetone or DMF).
-
Procedure:
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in the chosen solvent.
-
Add potassium thioacetate to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and acidify to a pH of approximately 1-2 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or chromatography.
-
Visualizations
Synthetic Pathway```dot
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
References
The Multifaceted Biological Activities of Acetylthio-Containing Propionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylthio-containing propionic acid derivatives represent a compelling class of compounds with a diverse range of biological activities. Structurally related to the well-known arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), these derivatives feature a key acetylthio moiety that influences their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their anti-inflammatory, anticancer, and antimicrobial potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying molecular interactions.
Synthesis of Acetylthio-Containing Propionic Acid Derivatives
A representative synthesis of an acetylthio-containing propionic acid derivative, (S)-2-acetylthio-3-phenylpropanoic acid, is outlined below. This multi-step process begins with the readily available amino acid, L-phenylalanine.[1]
Experimental Protocol: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid [1]
-
Step 1: Diazotization and Bromination of L-phenylalanine to (S)-2-bromo-3-phenylpropanoic acid.
-
L-phenylalanine is treated with sodium nitrite and hydrobromic acid to generate the corresponding diazonium salt, which is subsequently displaced by bromide.
-
-
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid.
-
A crystallization-induced diastereomeric resolution is performed using (R)-bornylamine. This key step inverts the stereochemistry at the alpha-carbon.
-
-
Step 3: Nucleophilic Substitution to (S)-2-acetylthio-3-phenylpropanoic acid.
-
The (R)-bromo intermediate is reacted with potassium thioacetate. The nucleophilic substitution proceeds with inversion of configuration, yielding the final (S)-enantiomer.
-
A simplified workflow for this synthesis is depicted below.
Biological Activities and Quantitative Data
Acetylthio-containing propionic acid derivatives have demonstrated a spectrum of biological activities, primarily centered around anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2] While specific IC50 values for acetylthio-containing propionic acid derivatives are not extensively reported in the available literature, data from structurally related arylpropionic acid derivatives provide valuable insights into their potential potency. Captopril, an angiotensin-converting enzyme (ACE) inhibitor containing an acetylthio-propionic acid moiety, has also been shown to possess anti-inflammatory properties, reducing inflammatory markers like NF-κB, IL-1β, COX-1, and COX-2.[3][4]
Table 1: Illustrative COX Inhibition Data for Structurally Related Arylpropionic Acid Derivatives
| Compound Class | Target | IC50 (µM) |
| Diarylpyrazoles | COX-1 | >100 |
| COX-2 | 0.52 - 22.25 | |
| Trisubstituted Pyrazole Derivatives | COX-1 | - |
| COX-2 | 0.66 - 2.04 | |
| 1,5-Diaryl-based Celecoxib Analogs | COX-1 | - |
| COX-2 | 7.07 |
Note: Data is for structurally related compounds and serves as an indicator of potential activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of arylpropionic acid derivatives. The cytotoxic effects of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share structural similarities with the compounds of interest, have been evaluated against various cancer cell lines.[5]
Table 2: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| Derivative 21 | A549 (Human Lung Adenocarcinoma) | 5.42 |
| Derivative 22 | A549 (Human Lung Adenocarcinoma) | 2.47 |
| Cisplatin (Control) | A549 (Human Lung Adenocarcinoma) | 11.71 |
| Derivative 21 | HEK293 (Non-cancerous) | 14.63 |
| Derivative 22 | HEK293 (Non-cancerous) | 37.99 |
These findings suggest that certain derivatives exhibit potent and selective anticancer activity.
Antimicrobial Activity
The antimicrobial potential of propionic acid derivatives has also been investigated. While specific data for acetylthio-containing variants is limited, related compounds have shown activity against various pathogens.
Table 3: Illustrative Antimicrobial Activity of Thioacetic Acid Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives | Gram-positive bacteria | Not specified |
| Gram-negative bacteria | Not specified | |
| Fungi | Not specified |
Note: MIC (Minimum Inhibitory Concentration) values are not specified in the provided search results but the study indicates screening was performed.[6]
Signaling Pathways and Mechanisms of Action
The biological effects of acetylthio-containing propionic acid derivatives are mediated through their interaction with key cellular signaling pathways, most notably the NF-κB and MAPK pathways, which are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines and COX-2. Arylpropionic acid derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO
-
96-well black microplate
-
Microplate reader
Procedure: [7]
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and probe in assay buffer.
-
Plate Setup: To each well of a 96-well plate, add assay buffer, heme, and the fluorometric probe.
-
Compound Addition: Add the test compound at various concentrations or a reference inhibitor. Include a vehicle control (DMSO).
-
Enzyme Addition: Add COX-1 or COX-2 enzyme to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the investigation of the effect of test compounds on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Test compound
-
LPS (Lipopolysaccharide) for stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat cells with the test compound for a specified time, followed by stimulation with LPS.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Acetylthio-containing propionic acid derivatives are a promising class of compounds with a wide array of biological activities. Their structural similarity to established NSAIDs, combined with the unique properties conferred by the acetylthio group, makes them attractive candidates for further investigation in the fields of inflammation, oncology, and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these multifaceted molecules. Further studies are warranted to elucidate the specific structure-activity relationships and to fully characterize their pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Captopril - Wikipedia [en.wikipedia.org]
- 3. Captopril reduces cardiac inflammatory markers in spontaneously hypertensive rats by inactivation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Captopril exhibits protective effects through anti-inflammatory and anti-apoptotic pathways against hydrogen peroxide-induced oxidative stress in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(Acetylthio)methyl]-3-phenylpropionic acid, a key organic compound, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, incorporating a thioester and a phenylpropionic acid moiety, make it a valuable building block, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors. This technical guide provides an in-depth analysis of its chemical properties, synthesis methodologies, and its significant role in drug development, with a focus on its application in the synthesis of Alacepril. Detailed experimental protocols and visual pathway diagrams are presented to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a well-characterized compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C12H14O3S | [1] |
| Molecular Weight | 238.30 g/mol | [1] |
| CAS Number | 91702-98-6 | |
| IUPAC Name | 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid | |
| Synonyms | 3-(acetylthio)-2-benzylpropanoic acid, Alacepril impurity A | [1][2] |
| Melting Point | 39 °C | [2] |
| Boiling Point | 381.9±35.0 °C (Predicted) | [2] |
| Density | 1.226±0.06 g/cm3 (Predicted) | [2] |
| pKa | 4.06±0.10 (Predicted) | [2] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [2][3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
Role as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably ACE inhibitors.[4] ACE inhibitors are a class of medications used to treat hypertension and congestive heart failure.[5]
Intermediate in Alacepril Synthesis
Alacepril is a prodrug that is converted in the body to captopril, a potent ACE inhibitor.[6] this compound serves as a key precursor in the synthesis of Alacepril. The synthesis involves the coupling of this intermediate with L-proline derivatives.
The following diagram illustrates the logical relationship in the synthesis of Alacepril:
Caption: Logical workflow for Alacepril synthesis.
Synthesis of this compound
An efficient and stereoselective synthesis of (S)-2-acetylthio-3-phenylpropanoic acid has been developed starting from the readily available and inexpensive amino acid, L-phenylalanine.[4] This multi-step process involves diazotization/bromination, a key chiral inversion step, and a final nucleophilic substitution.[4]
The overall synthetic scheme is depicted below:
Caption: Overall synthetic scheme from L-Phenylalanine.
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine.[4]
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
-
Reaction: Diazotization and bromination of L-phenylalanine.
-
Procedure:
-
Suspend L-phenylalanine in an aqueous solution of potassium bromide.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period.
-
Acidify the reaction mixture with a strong acid (e.g., HBr).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
-
Reaction: Crystallization-induced diastereomeric resolution using (R)-bornylamine.[4]
-
Procedure:
-
Dissolve (S)-2-bromo-3-phenylpropanoic acid in acetonitrile.
-
Add tetraethylammonium bromide as a bromide source.
-
Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.
-
Continue to stir the resulting slurry for an additional 24 hours at the same temperature.
-
Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.
-
To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.
-
Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.
-
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
-
Reaction: Nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.[4]
-
Procedure:
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent (e.g., acetone).
-
Add potassium thioacetate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and acidify with a mineral acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate to yield (S)-2-acetylthio-3-phenylpropanoic acid.
-
An alternative synthesis of the racemic mixture is also reported.[2]
General procedure for the synthesis of 3-(acetylthio)-2-benzylpropionic acid:
-
Reactants: 2-benzylpropenoic acid and thioacetic acid.[2]
-
Procedure:
-
Add 16.2 g of 2-benzylpropenoic acid and 12.3 mL of thioacetic acid to a clean, dry round-bottomed flask.
-
Stir the reaction for 1 hour at 30 °C.
-
Warm the reaction mixture to 60 °C and continue stirring for 4 hours.
-
Upon completion, remove the excess thioacetic acid by distillation to obtain the crude product.[2]
-
Yield: 23.8 g.[2]
-
Safety and Handling
This compound is classified with the following GHS hazard statements:
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a fundamentally important pharmaceutical intermediate, with its role in the synthesis of ACE inhibitors like Alacepril being of particular significance. The stereoselective synthesis from L-phenylalanine provides a cost-effective and efficient route to this valuable compound. The detailed methodologies and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development. A thorough understanding of the synthesis and properties of this intermediate is crucial for the continued innovation of cardiovascular and other therapeutic agents.
References
- 1. 2-Acetylthiomethyl-3-phenylpropionic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2-[(Acetylthio)methyl]-phenylpropionic acid | 91702-98-6 [chemicalbook.com]
- 3. This compound | 91702-98-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 7. This compound | C12H14O3S | CID 9991796 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[(Acetylthio)methyl]-3-phenylpropionic Acid: A Potential Vasopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(Acetylthio)methyl]-3-phenylpropionic acid, a sulfur-containing organic compound with potential applications in cardiovascular drug development. This document elucidates the compound's chemical identity, including its InChIKey, and explores its likely mechanism of action as a vasopeptidase inhibitor. Detailed experimental protocols for assessing its biological activity are provided, alongside a summary of its chemical and physical properties. While specific quantitative data for this exact compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide a thorough understanding of its potential therapeutic relevance.
Chemical Identification and Properties
This compound is a carboxylic acid characterized by a phenylpropyl backbone with an acetylthiomethyl substituent.
InChIKey: BCAAXVOKLXDSPD-UHFFFAOYSA-N [1]
Below is a summary of its key chemical properties:
| Property | Value | Source |
| Molecular Formula | C12H14O3S | PubChem[1] |
| Molecular Weight | 238.30 g/mol | PubChem[1] |
| IUPAC Name | 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid | PubChem[1] |
| CAS Number | 91702-98-6 | PubChem[1] |
| Physical Description | Colorless to yellow liquid or semi-solid or solid | Sigma-Aldrich |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Synthesis
A representative synthetic workflow for the (S)-enantiomer is presented below:
Caption: Synthetic pathway for (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid.
Biological Activity and Mechanism of Action
This compound and its analogues are recognized as intermediates in the synthesis of vasopeptidase inhibitors. These inhibitors are a class of drugs that dually target Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).
-
Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.
-
Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP) and bradykinin. By inhibiting NEP, the levels of these vasodilators increase, further contributing to blood pressure reduction.
The dual inhibition of ACE and NEP offers a synergistic approach to managing hypertension. While specific IC50 values for this compound are not available, the activity of related compounds suggests its potential as an inhibitor of these enzymes.
Signaling Pathway
The proposed mechanism of action of vasopeptidase inhibitors, and therefore likely for this compound, involves the modulation of the Renin-Angiotensin and Natriuretic Peptide systems.
Caption: Signaling pathway of vasopeptidase inhibitors.
Experimental Protocols
To evaluate the potential of this compound as a vasopeptidase inhibitor, in vitro enzyme inhibition assays are crucial. A detailed protocol for a common spectrophotometric ACE inhibition assay is provided below.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from methods utilizing the substrate hippuryl-histidyl-leucine (HHL). The assay measures the amount of hippuric acid (HA) formed upon cleavage of HHL by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound (test compound)
-
Captopril (positive control)
-
Sodium borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Pyridine
-
Benzoyl chloride
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE (e.g., 10 mU/mL) in sodium borate buffer.
-
Prepare a 5 mM HHL solution in sodium borate buffer.
-
Prepare a stock solution of the test compound and a positive control (captopril) in a suitable solvent (e.g., DMSO), and create serial dilutions in sodium borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In microcentrifuge tubes, add 50 µL of the test compound dilutions or buffer (for control).
-
Add 50 µL of the ACE solution to each tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the 5 mM HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1.0 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
-
Quantification:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
Data Analysis:
The percentage of ACE inhibition can be calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro ACE inhibition assay.
Conclusion
This compound, identified by the InChIKey BCAAXVOKLXDSPD-UHFFFAOYSA-N, is a compound of significant interest due to its structural similarity to intermediates of vasopeptidase inhibitors. Its potential to dually inhibit ACE and NEP positions it as a promising candidate for further investigation in the development of novel antihypertensive agents. This technical guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, its likely mechanism of action, and detailed protocols for its biological evaluation. Further research is warranted to determine the specific inhibitory potency of this compound and to explore its full therapeutic potential.
References
Molecular weight and formula of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the key physicochemical properties of 2-[(Acetylthio)methyl]-3-phenylpropionic acid, a compound of interest in pharmaceutical research and development.
Chemical Identity and Properties
This compound is a derivative of propionic acid containing a thioester and a phenyl group. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C12H14O3S | [1][2][3][4] |
| Molecular Weight | 238.30 g/mol | [1][2][3] |
| IUPAC Name | 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid | [1] |
| CAS Number | 91702-98-6 | [3][4][5] |
| Synonyms | 3-(Acetylthio)-2-benzylpropionic acid, 2-(Acetylthiomethyl)-3-phenylpropionic acid | [3] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The molecular weight of this compound can be experimentally verified using mass spectrometry. The following is a generalized protocol.
Objective: To determine the molecular mass of the analyte.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent. A typical concentration is 1 mg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions of the analyte.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, which plots ion intensity versus m/z.
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]+ or [M-H]-) and determine its m/z value. The molecular weight is then calculated from this value.
Visualization of Molecular Composition
The following diagram illustrates the elemental composition of this compound based on its molecular formula.
Caption: Elemental breakdown of this compound.
References
- 1. This compound | C12H14O3S | CID 9991796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylthiomethyl-3-phenylpropionic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 3-(Acetylthio)-2-benzylpropionic Acid - SRIRAMCHEM [sriramchem.com]
- 4. 2-[(Acetylthio)methyl]-phenylpropionic acid | 91702-98-6 [chemicalbook.com]
- 5. This compound | 91702-98-6 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the development of various pharmaceuticals, particularly vasopeptidase inhibitors for treating hypertension and congestive heart failure.[1][2] The synthesis begins with the readily available and economical amino acid, L-phenylalanine.[1][2] The process involves a three-step sequence: diazotization/bromination, a crucial crystallization-induced chiral inversion, and a final nucleophilic substitution.[1][2][3] This method presents a cost-effective and stereoselective route to the target compound, avoiding the use of more expensive D-phenylalanine.[1][2]
Introduction
(S)-2-acetylthio-3-phenylpropanoic acid is a vital building block in the synthesis of pharmaceutically active compounds. Traditional synthetic routes often commence from the unnatural and more costly D-phenylalanine.[2][4] The protocol detailed here circumvents this by utilizing the natural and more affordable L-phenylalanine. A key feature of this synthesis is a crystallization-induced dynamic resolution, which facilitates the inversion of stereochemistry at a critical intermediate stage, achieving high enantiomeric excess.[1][2]
Overall Synthetic Scheme
The synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine is accomplished in three principal steps:
-
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid via diazotization and bromination of L-phenylalanine.[1]
-
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid through a crystallization-induced diastereomeric resolution using (R)-bornylamine.[1][2]
-
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid by nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.[1]
Data Presentation
| Step | Starting Material | Product | Reagents | Key Conditions | Yield | Enantiomeric Excess (ee) |
| 1 | L-phenylalanine | (S)-2-bromo-3-phenylpropanoic acid | NaNO₂, HBr | Diazotization/Bromination | Good | >95% |
| 2 | (S)-2-bromo-3-phenylpropanoic acid | (R)-2-bromo-3-phenylpropanoic acid | (R)-bornylamine, Tetraethylammonium bromide | Acetonitrile, 50-60 °C, 48h | High | 96-99%[2] |
| 3 | (R)-2-bromo-3-phenylpropanoic acid | (S)-2-acetylthio-3-phenylpropanoic acid | Potassium thioacetate (KSAc) | Room Temperature | High | >99% (after crystallization)[4] |
Experimental Protocols
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
-
Diazotization: Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to a temperature between -10 and 30 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture while maintaining the temperature.
-
Bromination: Introduce a bromide salt to the reaction mixture.
-
Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-2-bromo-3-phenylpropanoic acid.
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
-
Dissolve (S)-2-bromo-3-phenylpropanoic acid in acetonitrile.
-
Add tetraethylammonium bromide, which acts as a bromide source.[1]
-
Over a period of 24 hours, slowly add a solution of approximately 0.95-1.0 equivalents of (R)-bornylamine in acetonitrile to the mixture, maintaining a temperature of 50-60 °C.[1][2]
-
Continue to stir the resulting slurry for an additional 24 hours at the same temperature.[1][2]
-
Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.[1]
-
Wash the collected solid with cold acetonitrile and dry.[1]
-
Isolation of the free acid: Dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.[2]
-
Extract the (R)-2-bromo-3-phenylpropanoic acid with methyl tert-butyl ether (MTBE).[2]
-
Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it to yield the product.
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent such as acetone or dimethylformamide.[1]
-
Add potassium thioacetate to the solution and stir the mixture at room temperature.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.[1]
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the solution under reduced pressure to obtain the crude product.[1]
-
Purification: The crude product can be purified by recrystallization from a solvent mixture such as heptane and MTBE to yield optically pure (S)-2-acetylthio-3-phenylpropanoic acid.[4]
Visualizations
Caption: Synthetic workflow for (S)-2-acetylthio-3-phenylpropanoic acid.
Caption: Stereochemical progression of the synthesis.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (R)-2-Acetylthio-3-phenylpropionic acid in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (R)-2-Acetylthio-3-phenylpropionic acid in human plasma. (R)-2-Acetylthio-3-phenylpropionic acid is a chiral compound with potential pharmaceutical significance, making the accurate measurement of the specific (R)-enantiomer critical for pharmacokinetic and drug development studies.[1] The primary analytical challenges include its chiral nature and the presence of a reactive thiol group, which is susceptible to oxidation.[1][2] This method utilizes a straightforward protein precipitation for sample preparation and a chiral stationary phase for the enantioselective separation of the (R)-enantiomer. The protocol demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for high-throughput bioanalysis.
Experimental Protocols
Materials and Reagents
-
(R)-2-Acetylthio-3-phenylpropionic acid reference standard (Purity ≥98%)
-
(R)-2-Acetylthio-3-phenylpropionic acid-d5 (Internal Standard, IS) (Purity ≥98%)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Dithiothreitol (DTT)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with a Turbo V™ ion source.[3]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of (R)-2-Acetylthio-3-phenylpropionic acid and the internal standard (IS) in methanol at a concentration of 1.00 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions. Prepare a separate IS working solution at 100 ng/mL.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1.00 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1.00 ng/mL
-
Low QC (LQC): 3.00 ng/mL
-
Mid QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation
Due to the high susceptibility of thiols to oxidation, careful sample preparation is critical to safeguard the sulfhydryl group.[2]
-
Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution.
-
To stabilize the thiol, add 10 µL of 100 mM Dithiothreitol (DTT) in water and vortex briefly.
-
For protein precipitation, add 300 µL of cold acetonitrile.[3]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
Enantioselective separation is achieved using a chiral stationary phase column.[1]
| Parameter | Condition |
| LC Column | Chiralpak AD-H, 2.1 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 20 |
| 1.00 | 20 |
| 5.00 | 95 |
| 7.00 | 95 |
| 7.10 | 20 |
| 10.00 | 20 |
Mass Spectrometry Method
The analysis was performed in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 65 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 4500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters Note: These transitions are proposed based on the compound's structure and require empirical optimization.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | DP (V) | CE (V) |
|---|---|---|---|---|
| (R)-2-Acetylthio-3-phenylpropionic acid | 239.1 | 163.1 | 60 | 25 |
| (R)-2-Acetylthio-3-phenylpropionic acid-d5 (IS) | 244.1 | 168.1 | 60 | 25 |
Results and Data Presentation
The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Equation | r² |
|---|
| 1.00 - 1000 | y = 0.015x + 0.0021 | 0.9981 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. The results are summarized in Table 4.
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 8.5 | 95.7 | 10.2 | 98.1 |
| LQC | 3.00 | 6.2 | 101.3 | 7.5 | 102.5 |
| MQC | 100 | 4.1 | 98.9 | 5.3 | 99.4 |
| HQC | 800 | 3.5 | 103.1 | 4.8 | 101.7 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC concentrations.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 3.00 | 91.5 | 96.2 |
| HQC | 800 | 94.2 | 98.5 |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Caption: Workflow for LC-MS/MS quantification of (R)-2-Acetylthio-3-phenylpropionic acid.
Method Validation Parameters
The logical relationship between the core parameters for bioanalytical method validation is illustrated below.
Caption: Core parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the enantioselective quantification of (R)-2-Acetylthio-3-phenylpropionic acid in human plasma. The simple protein precipitation procedure allows for high-throughput analysis, while the use of a chiral column ensures accurate measurement of the (R)-enantiomer. This validated method is well-suited for supporting pharmaceutical research and development, particularly in the context of pharmacokinetic studies.
References
High-Performance Liquid Chromatography (HPLC) analysis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
Application Note and Protocol for the HPLC Analysis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral molecule of significant interest in pharmaceutical research and development.[1][2] Its biological activity is often enantiomer-specific, making the accurate determination of its purity and enantiomeric excess crucial for quality control, efficacy, and safety assessment of potential drug candidates.[2] This document provides a detailed high-performance liquid chromatography (HPLC) protocol for the analysis of this compound. The primary methods discussed are reverse-phase HPLC (RP-HPLC) for purity analysis and chiral HPLC for enantioselective quantification.[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃S | PubChem[2][3] |
| Molecular Weight | 238.30 g/mol | PubChem[2][3] |
| IUPAC Name | 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid | PubChem[3] |
| Appearance | Colorless to yellow liquid or semi-solid or solid | Sigma-Aldrich[4] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[2] | N/A |
I. Purity Analysis using Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a robust RP-HPLC method suitable for quantifying the main component and potential impurities of this compound.[1]
Experimental Protocol
1. Instrumentation and Materials:
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[1] Data acquisition and processing software is also required.[1]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Chemicals and Reagents:
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid). A starting point could be Acetonitrile:Water (50:50 v/v).[1] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C[5] |
| Detection | UV at 230 nm[5] |
| Injection Volume | 10 µL[5] |
3. Preparation of Solutions:
-
Mobile Phase Preparation: To prepare a mobile phase with 0.1% phosphoric acid, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.[1] Mix the acidified water with acetonitrile in the desired ratio (e.g., 50:50 v/v).[1] Degas the mobile phase before use.[1]
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard.[1] Dissolve the standard in a suitable solvent like methanol or the mobile phase to a final concentration of approximately 1 mg/mL.[1] Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).[1]
-
Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested.[1] Prepare the sample solution following the same procedure as the standard solution to achieve a similar final concentration.[1]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Perform a system suitability test by injecting the standard solution five times.[1]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.[1]
-
Inject the standard solution.[1]
-
Inject the sample solution.[1]
Data Presentation
| Parameter | Expected Value |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for peak area | ≤ 2.0% |
II. Enantioselective Analysis using Chiral HPLC
This protocol describes a direct method for the enantioselective quantification of (R)-2-[(Acetylthio)methyl]-3-phenylpropionic acid.[2]
Experimental Protocol
1. Instrumentation and Materials:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column: Chiralcel AD (250 x 4.6 mm, 10 µm).[5]
-
Chemicals and Reagents:
-
(R)-2-[(Acetylthio)methyl]-3-phenylpropionic acid reference standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Chiralcel AD (250 x 4.6 mm, 10 µm)[5] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (97:3:0.1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C[5] |
| Detection | UV at 230 nm[5] |
| Injection Volume | 10 µL[5] |
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Trifluoroacetic Acid in the ratio of 97:3:0.1.
-
Standard and Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[5]
4. Analysis Procedure:
-
Equilibrate the chiral HPLC system with the mobile phase.
-
Inject the standard/sample solution.
-
Determine the concentration of the (R)-enantiomer in the samples from the calibration curve.[2]
Data Presentation
| Parameter | Typical Range |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.09 µg/mL[6] |
| Linearity (R²) | ≥ 0.999 |
Workflow and Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: Decision tree for selecting the appropriate HPLC method.
References
Application Notes and Protocols: Utilizing 2-[(Acetylthio)methyl]-3-phenylpropionic Acid in the Development of Vasopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasopeptidase inhibitors represent a promising class of cardiovascular agents that simultaneously inhibit two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual action offers a comprehensive approach to managing cardiovascular diseases like hypertension and heart failure by both reducing the production of the vasoconstrictor angiotensin II and potentiating the effects of vasodilatory natriuretic peptides.[1][3][4] 2-[(Acetylthio)methyl]-3-phenylpropionic acid serves as a crucial chiral building block in the synthesis of potent vasopeptidase inhibitors, most notably omapatrilat.[5] This document provides detailed application notes and protocols for researchers engaged in the development of novel vasopeptidase inhibitors based on this chemical scaffold.
Mechanism of Action of Vasopeptidase Inhibitors
Vasopeptidase inhibitors exert their therapeutic effects by modulating two critical physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.
-
ACE Inhibition: By inhibiting ACE, these compounds prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1]
-
NEP Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[3][6] By inhibiting NEP, vasopeptidase inhibitors increase the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction and improved cardiac function.[4][6]
The synergistic action of ACE and NEP inhibition provides a more potent hemodynamic effect than the inhibition of either enzyme alone.[4]
Synthesis of Vasopeptidase Inhibitors from this compound
The synthesis of vasopeptidase inhibitors often involves the coupling of a protected amino acid or a similar scaffold to a mercaptoacyl moiety derived from this compound. The acetylthio group serves as a protected thiol, which is a key zinc-binding group for interacting with the active sites of both ACE and NEP.
A general synthetic approach is outlined below:
Experimental Protocols
In Vitro Enzyme Inhibition Assays
1. ACE Inhibition Assay (Fluorometric Method)
-
Principle: This assay measures the inhibition of ACE activity using a fluorogenic substrate. The cleavage of the substrate by ACE results in a product that fluoresces, and the rate of fluorescence increase is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human ACE
-
Fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl₂)
-
Test compounds (derivatives of this compound)
-
Reference inhibitor (e.g., Captopril, Lisinopril)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the ACE enzyme solution, and the test compound/reference inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. NEP Inhibition Assay (Fluorometric Method)
-
Principle: Similar to the ACE assay, this method quantifies NEP activity by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate.
-
Materials:
-
Recombinant human NEP (Neprilysin)
-
Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds
-
Reference inhibitor (e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow the same initial steps as the ACE inhibition assay for preparing dilutions and setting up the reaction plate.
-
Incubate the enzyme with the inhibitors at 37°C for 15 minutes.
-
Start the reaction by adding the NEP fluorogenic substrate.
-
Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm at regular intervals.
-
Calculate the reaction rates and determine the IC₅₀ values as described for the ACE assay.
-
In Vivo Efficacy Models
Spontaneously Hypertensive Rat (SHR) Model
-
Principle: The SHR is a well-established genetic model of essential hypertension used to evaluate the antihypertensive effects of test compounds.
-
Procedure:
-
Acclimatize adult male SHRs to the housing conditions and blood pressure measurement procedures.
-
Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or telemetry.
-
Administer the test compound or vehicle orally or via an appropriate route.
-
Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Plot the change in blood pressure from baseline over time to determine the efficacy and duration of action of the compound.
-
Data Presentation
The inhibitory activities of several developed vasopeptidase inhibitors are summarized below. These values provide a benchmark for newly synthesized compounds derived from this compound.
| Vasopeptidase Inhibitor | ACE IC₅₀ (nmol/l) | NEP IC₅₀ (nmol/l) | Comments |
| Gemopatrilat | 3.6 | 305 | Renoprotective effects in nephrotic normotensive rats.[4] |
| Fasidotril | 9.8 | 5.1 | Improved survival in rats post-MI.[4] |
| Mixanpril | 4.5 | 1.7 | Antihypertensive in high/normal low-renin hypertensive rats.[4] |
| Z-13752 A | 3.2 | 1.8 | Reduced arrhythmia following CAD ligation in dogs.[4] |
| MDL-100240 | 0.08 | 0.11 | Antihypertensive and prevents LVH.[4] |
| Sampatrilat | 1.2 | 8 | Antihypertensive and beneficial effects on cardiac remodeling post-MI.[4] |
Experimental Workflow for Vasopeptidase Inhibitor Development
The development of a novel vasopeptidase inhibitor follows a structured workflow from initial screening to clinical trials.
Conclusion
This compound is a valuable starting material for the synthesis of novel vasopeptidase inhibitors. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate new chemical entities with dual ACE and NEP inhibitory activity. Careful consideration of the structure-activity relationships and a systematic approach to in vitro and in vivo testing are crucial for the successful development of the next generation of vasopeptidase inhibitors for the treatment of cardiovascular diseases.
References
- 1. This compound | C12H14O3S | CID 9991796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new platelet aggregation inhibitor which possesses hypolipemic and uricosuric properties, 2-[3-(2-thiazolylthio)phenyl]propionic acid (TPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo inhibition of the 2 active sites of ACE by omapatrilat, a vasopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid as a Key Intermediate in the Synthesis of Racecadotril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-[(Acetylthio)methyl]-3-phenylpropionic acid as a crucial intermediate in the production of Racecadotril, a potent enkephalinase inhibitor used for the treatment of acute diarrhea.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data from various synthetic routes, and illustrates the underlying biochemical pathway of the final active pharmaceutical ingredient.
Introduction to Racecadotril and its Synthesis
Racecadotril, also known as acetorphan, is an oral enkephalinase inhibitor.[4][5] It exerts its anti-diarrheal effect by preventing the degradation of endogenous enkephalins, which in turn reduces the intestinal hypersecretion of water and electrolytes without affecting intestinal motility.[2][6] A common and efficient synthetic route to Racecadotril involves the preparation of the key intermediate, this compound, followed by its condensation with a glycine benzyl ester.[7]
Experimental Protocols
This section details the laboratory-scale synthesis of this compound and its subsequent conversion to Racecadotril.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the intermediate via a Michael addition of thioacetic acid to 2-benzylacrylic acid.[7][8]
Materials:
-
2-Benzylacrylic acid
-
Thioacetic acid
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-benzylacrylic acid (1 equivalent) in dichloromethane or toluene.
-
Add thioacetic acid (1.0 to 1.6 equivalents) to the solution.[7]
-
Heat the reaction mixture to reflux (approximately 70°C for toluene) and maintain for 3 to 24 hours.[7][8] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thioacetic acid under reduced pressure using a rotary evaporator.[7]
-
The resulting crude this compound, often an oily residue, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.[8]
Protocol 2: Synthesis of Racecadotril
This protocol outlines the condensation of this compound with glycine benzyl ester p-toluenesulfonate.[7]
Materials:
-
This compound
-
Glycine benzyl ester p-toluenesulfonate
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA)
-
1-Hydroxybenzotriazole (HOBT)
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Absolute ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve glycine benzyl ester p-toluenesulfonate (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5°C using an ice bath and add triethylamine (1 equivalent) while stirring until fully dissolved.[7]
-
In a separate flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add the solution of the intermediate to the glycine benzyl ester solution at 0-5°C.
-
Add 1-hydroxybenzotriazole (HOBT) (1 equivalent) and dicyclohexylcarbodiimide (DCC) (1 equivalent) to the reaction mixture.[7]
-
Stir the reaction at 0-5°C for 1 hour, and then continue stirring at room temperature for an additional 2-6 hours.[7]
-
Upon completion of the reaction, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate to dryness.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (2x), and saturated sodium chloride solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Recrystallize the crude Racecadotril from absolute ethanol to obtain the pure product.[7]
Data Presentation
The following tables summarize quantitative data from various synthetic approaches to Racecadotril utilizing the this compound intermediate.
Table 1: Synthesis of this compound
| Reactants | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 2-Benzylacrylic acid, Thioacetic acid (1.6 eq) | Toluene | 24 | 70 | 95 | [7] |
| 2-Benzylacrylic acid, Thioacetic acid | Dichloromethane | 3 | Reflux | - | [8] |
Table 2: Synthesis of Racecadotril
| Intermediate | Coupling Agents | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity by HPLC (%) | Reference |
| This compound | HOBT, DCC | Dichloromethane | 3 (1h at 0-5°C, 2h at RT) | 0-5 to RT | 90.0 | - | [7] |
| This compound | Ethyl chloroformate | Dichloromethane | 0.5 (at 0°C) | -5 to 0 | 75.3 (overall) | 99.5 | [9] |
Visualizations
Logical Relationship: Synthesis of Racecadotril
Caption: Synthetic pathway for Racecadotril.
Signaling Pathway: Mechanism of Action of Racecadotril
Caption: Mechanism of action of Racecadotril.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 3. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racecadotril - Wikipedia [en.wikipedia.org]
- 5. Racecadotril [drugfuture.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN102317256B - Process for preparing racecadotril - Google Patents [patents.google.com]
- 8. Design, synthesis, and evaluation of novel racecadotril-tetrazole-amino acid derivatives as new potent analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013098826A1 - "a process for the preparation of n-[2-[(acetylthio) methyl]-1-oxo-3-phenylpropyl] glycine phenyl methyl ester and intermediates thereof" - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution with Potassium Thioacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for nucleophilic substitution reactions utilizing potassium thioacetate. These reactions are fundamental in organic synthesis for the formation of thioesters, which are valuable intermediates in the preparation of thiols and other sulfur-containing compounds prevalent in biologically active molecules.
Introduction
Potassium thioacetate (KSAc) is a readily available and effective nucleophile for the introduction of a protected thiol group into a molecule. It reacts with various electrophiles, most commonly alkyl halides, via a nucleophilic substitution mechanism to yield a thioacetate ester.[1] This subsequent thioester can be easily hydrolyzed under basic or acidic conditions to afford the corresponding thiol. The reaction is typically carried out under mild conditions and is compatible with a range of functional groups.
Safety Precautions
Potassium thioacetate is an air and moisture-sensitive solid. [2] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[2] It is also a stench agent and can cause skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2][3]
Experimental Protocols
Method 1: General Procedure for S-Alkylation of Alkyl Halides
This protocol describes a general and robust method for the synthesis of thioacetates from alkyl halides via an SN2 mechanism.[5]
Materials:
-
Alkyl halide (1.0 equivalent)
-
Potassium thioacetate (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve potassium thioacetate (1.5 equivalents) in anhydrous DMF (approximately 10 volumes relative to the alkyl halide).
-
To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a brine solution.[5]
-
Extract the aqueous layer with hexanes (3 x 10 mL).[5]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
If necessary, purify the crude product by column chromatography on silica gel.
Method 2: One-Pot Synthesis of Unsymmetrical Sulfides
This method allows for the synthesis of unsymmetrical sulfides from two different alkyl halides in a one-pot procedure, avoiding the isolation of the intermediate thioacetate and the use of odorous thiols.[6]
Materials:
-
First alkyl halide (e.g., benzyl bromide, 1.0 equivalent)
-
Potassium thioacetate (1.0 equivalent)
-
Methanol
-
Potassium carbonate (3.0 equivalents)
-
Second alkyl halide (1.0 equivalent)
Procedure:
-
In a round-bottom flask, dissolve the first alkyl halide (1.0 equivalent) and potassium thioacetate (1.0 equivalent) in methanol.
-
Stir the mixture at room temperature for 2 hours to form the thioacetate intermediate.
-
Add potassium carbonate (3.0 equivalents) to the reaction mixture to facilitate the deacetylation and formation of the thiolate anion.
-
Add the second alkyl halide (1.0 equivalent) to the mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Work-up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Data Presentation
The following table summarizes representative yields for the nucleophilic substitution of various alkyl halides with potassium thioacetate under the conditions described in Method 1.
| Alkyl Halide | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl bromide | DMF | 1-2 | >95 |
| 4-Vinylbenzyl chloride | DMF | 1-2 | >95 |
| 1-Bromobutane | DMF | 2 | ~90 |
| 2-Bromobutane | DMF | 3 | ~85 |
Yields are approximate and may vary depending on the specific reaction conditions and purity of reagents.
Visualizations
Reaction Mechanism: SN2 Nucleophilic Substitution
The reaction between potassium thioacetate and an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The thioacetate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.
Caption: SN2 mechanism of thioacetate formation.
Experimental Workflow: S-Alkylation of Alkyl Halides
The following diagram outlines the key steps in the experimental procedure for the S-alkylation of an alkyl halide with potassium thioacetate.
References
- 1. Potassium thioacetate - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
Application Notes and Protocols for the Analysis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Acetylthio)methyl]-3-phenylpropionic acid is a compound of significant interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in complex biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The presence of a reactive thiol group and its chiral nature present unique challenges for bioanalysis. This document provides detailed protocols for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, to ensure reliable and reproducible quantification using modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Considerations
The primary analytical challenges in the quantification of this compound are its potential for instability and the need for efficient extraction from complex biological fluids. LC-MS/MS is the recommended analytical technique due to its high sensitivity and selectivity, which are essential for measuring low concentrations of the analyte. Method validation should be conducted in accordance with relevant regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical data.
Sample Preparation Protocols
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Below are detailed protocols for three common methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma and serum. Acetonitrile is a commonly used solvent for this purpose.
Protocol for Protein Precipitation:
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of the internal standard (IS) solution to each sample, vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol for Liquid-Liquid Extraction:
-
Sample Aliquoting: Place 200 µL of the biological sample into a clean glass tube.
-
Internal Standard Addition: Spike the sample with the internal standard and vortex.
-
pH Adjustment: Acidify the sample by adding a small volume of an appropriate acid (e.g., 50 µL of 1M HCl) to a pH of 2-3 to ensure the analyte is in its non-ionized form.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample clean-up and concentration, providing cleaner extracts compared to PPT and LLE. A C18 sorbent is commonly used for the extraction of non-polar to moderately polar compounds from aqueous matrices.
Protocol for Solid-Phase Extraction:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard and 200 µL of 0.1% formic acid in water.[1]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for compounds structurally similar to this compound, such as captopril and zofenopril, which also contain a thiol and carboxylic acid functional group. This data is intended to provide a reference for expected performance. It is imperative that each laboratory performs its own method validation for this compound to establish accurate performance characteristics.
Table 1: Linearity and Limit of Quantification (LOQ) Data for Structurally Similar Compounds
| Compound | Matrix | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) |
| Captopril | Human Plasma | LC-MS/MS | 10 - 3000 | > 0.993 | 10 |
| Captopril | Human Plasma | LC-MS/MS | 25 - 3000 | 0.9995 | 25 |
| Zofenopril | Pharmaceutical Formulation | HPLC-DAD | 1.0 - 70.0 (µg/mL) | > 0.999 | 0.292 (µg/mL) |
Table 2: Accuracy and Precision Data for Captopril in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 75 | 96.18 | 9.66 | 10.10 |
| Medium | 1440 | 90.16 | 2.60 | 5.04 |
| High | 2500 | 94.81 | 4.88 | 7.32 |
Data for captopril adapted from a validated LC-MS/MS method.[1]
Table 3: Recovery Data for Structurally Similar Compounds
| Compound | Matrix | Extraction Method | Mean Recovery (%) |
| Captopril | Human Plasma | Protein Precipitation | 99 |
| Captopril | Human Plasma | Solid-Phase Extraction | 107.2 ± 9.5 |
| Zofenopril | Pharmaceutical Formulation | Solvent Extraction | 99.42 - 100.67 |
Logical Relationships in Method Selection
The choice of the most appropriate sample preparation and analytical method depends on several factors, including the complexity of the biological matrix, the required sensitivity, and throughput needs.
Conclusion
These application notes provide a comprehensive guide for the sample preparation and analysis of this compound in biological matrices. The detailed protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction offer researchers a solid foundation for developing and validating robust bioanalytical methods. The provided quantitative data for structurally similar compounds serves as a valuable reference, highlighting the importance of thorough method validation to ensure data of the highest quality and reliability for drug development and scientific research.
References
Application Notes and Protocols for Thioester Derivatives as β-Lactamase Inhibitors
Disclaimer: Extensive literature searches did not yield any scientific publications or data regarding the use of 2-[(Acetylthio)methyl]-3-phenylpropionic acid as a β-lactamase inhibitor. This compound is primarily documented as an impurity of the drug Racecadotril.[1][][3] The following application notes and protocols are based on published research for structurally related classes of compounds, specifically thioester derivatives , which have been investigated for their potential as metallo-β-lactamase (MβL) inhibitors.
Introduction
The rise of antibiotic resistance is a critical global health challenge, largely driven by the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. While inhibitors for serine-β-lactamases (SBLs) are in clinical use, there is a pressing need for effective inhibitors against metallo-β-lactamases (MβLs), which utilize zinc ions for catalysis.[4][5] Thioester derivatives have emerged as a promising class of compounds with inhibitory activity against MβLs.[6][7][8][9] This document provides an overview of their application, along with protocols for their evaluation.
Mechanism of Action
Thioester derivatives are thought to inhibit MβLs through interaction with the zinc ions in the enzyme's active site. Some studies suggest that these compounds act as competitive inhibitors.[8][9] The proposed mechanism involves the thiol group, released upon hydrolysis of the thioester by the MβL, binding to the zinc ions, thereby inactivating the enzyme. Docking studies of some mercaptoacetic acid thioesters suggest that the carboxylate group interacts with the two Zn(II) ions and key amino acid residues in the active site.[6]
Data Presentation: Inhibitory Activity of Thioester Derivatives
The following tables summarize the inhibitory activities of various thioester derivatives against different metallo-β-lactamases, as reported in the literature.
Table 1: Inhibitory Activity of Mercaptoacetic Acid Thioester Amino Acid Derivatives against MβLs
| Compound Class | Target Enzyme | IC50 Range (µM) | Ki Range (µM) | Reference |
| Mercaptoacetic Acid Thioester Amino Acid Derivatives | L1 | 0.018 - 2.9 | 0.11 - 0.95 | [6][7] |
| NDM-1 | 12 - 96 | Not Reported | [6] | |
| ImiS | 3.6 - 65 | Not Reported | [6] |
Table 2: Inhibitory Activity of Mercaptophenylacetic Acid Thiol Esters against MβLs
| Compound | Target Enzyme | IC50 Range (µM) | Ki (µM) | Reference |
| SB-217843 | L1 | 5 - 6 | Not Reported | [9] |
| SB-218018 | B. cereus II | Not Reported | 185 | [9] |
| SB-217782 | B. cereus II | Not Reported | 1500 | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 for MβL Inhibition
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of a thioester derivative against a purified MβL enzyme using a chromogenic cephalosporin substrate like nitrocefin.
Materials:
-
Purified MβL enzyme (e.g., L1, NDM-1, ImiS)
-
Thioester inhibitor stock solution (in DMSO)
-
Nitrocefin solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified MβL enzyme in assay buffer to the desired working concentration.
-
Prepare a serial dilution of the thioester inhibitor in the assay buffer.
-
Prepare the nitrocefin substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the MβL enzyme solution to each well.
-
Add varying concentrations of the thioester inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 10-15 minutes).
-
-
Initiate Reaction:
-
Add the nitrocefin solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Synergy Assay
This protocol determines the ability of a thioester derivative to potentiate the activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain.
Materials:
-
β-lactamase-producing bacterial strain (e.g., E. coli expressing an MβL)
-
β-lactam antibiotic (e.g., meropenem, cefazolin)
-
Thioester inhibitor
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in CAMHB.
-
Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
-
Prepare Drug Plates (Checkerboard Assay):
-
In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic along the x-axis.
-
Prepare serial dilutions of the thioester inhibitor along the y-axis. This creates a matrix of antibiotic and inhibitor concentrations.
-
-
Inoculation:
-
Inoculate each well of the checkerboard plate with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that prevents visible bacterial growth.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in the presence of different concentrations of the inhibitor. A significant reduction in the antibiotic's MIC in the presence of the inhibitor indicates synergistic activity.
-
Conclusion
While this compound itself is not a documented β-lactamase inhibitor, the broader class of thioester derivatives shows significant promise, particularly against challenging metallo-β-lactamases. The protocols outlined above provide a framework for researchers to evaluate the potential of novel thioester compounds in overcoming β-lactam antibiotic resistance. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to develop clinically useful MβL inhibitors.
References
- 1. veeprho.com [veeprho.com]
- 3. Structural studies of racecadotril and its process impurities by NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Inhibition of metallo-beta-lactamases by a series of thiol ester derivatives of mercaptophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 3-(acetylthio)-2-benzylpropionic acid
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-(acetylthio)-2-benzylpropionic acid. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of biologically active molecules and pharmaceuticals.[] The protocol herein describes a method based on the Michael addition of thioacetic acid to 2-benzylacrylic acid. This application note is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction and Applications
3-(acetylthio)-2-benzylpropionic acid is a carboxylic acid containing a thioester functional group. It is recognized as a valuable building block in medicinal chemistry. Thiol-containing molecules are often key components of protease inhibitors, and the acetylthio group provides a stable, protected form of a thiol that can be deprotected in later synthetic steps or in vivo.
Analogs of this compound, such as 3-acetylthio-2-methylpropanoic acid, are known intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril, which are used to treat hypertension and congestive heart failure.[2][3] The structural motif of 3-(acetylthio)-2-benzylpropionic acid makes it a key precursor for creating novel protease inhibitors and other targeted therapeutic agents.
Synthetic Pathway
The synthesis is achieved through a 1,4-conjugate addition (Michael addition) reaction. Thioacetic acid acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of 2-benzylacrylic acid.
Caption: Reaction scheme for the synthesis of 3-(acetylthio)-2-benzylpropionic acid.
Experimental Protocol
Safety Precautions
-
Thioacetic Acid: This reagent is corrosive, flammable, and has an extremely unpleasant and powerful stench. It is toxic upon inhalation and contact. All manipulations must be performed in a well-ventilated chemical fume hood.
-
2-Benzylacrylic Acid: May cause skin and eye irritation.
-
Product: The final product is expected to be a skin and eye irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| 2-Benzylacrylic Acid | 5669-15-8 | 162.19 | 16.2 g (0.1 mol) | Starting material |
| Thioacetic Acid | 507-09-5 | 76.12 | 8.4 g (0.11 mol) | Nucleophile, slight excess |
| Toluene | 108-88-3 | 92.14 | 100 mL | Reaction solvent |
| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | As needed | For aqueous wash |
| Brine (Sat. NaCl Sol.) | 7647-14-5 | 58.44 | As needed | For aqueous wash |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction solvent |
| Hexane | 110-54-3 | 86.18 | As needed | For purification/crystallization |
Step-by-Step Synthesis Procedure
This protocol is adapted from established methods for the synthesis of similar compounds.[4][5]
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle on a magnetic stir plate within a chemical fume hood.
-
Addition of Reagents: To the flask, add 2-benzylacrylic acid (16.2 g, 0.1 mol) and toluene (100 mL). Stir the mixture until the solid dissolves.
-
Initiate Reaction: Carefully add thioacetic acid (8.4 g, 0.11 mol) to the flask using a syringe or dropping funnel.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 16-20 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for NMR analysis to observe the disappearance of the starting material.
Workup and Purification
-
Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oil in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude product as an oil.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, crystallization from a hexane/ether mixture may yield a solid product.
Characterization
The identity and purity of the final product, 3-(acetylthio)-2-benzylpropionic acid, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecular structure.
-
¹³C NMR: To confirm the carbon backbone.
-
FT-IR Spectroscopy: To identify key functional groups (C=O of carboxylic acid and thioester, S-H absence).
-
Mass Spectrometry: To confirm the molecular weight (238.31 g/mol ).[]
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 2-Benzylacrylic Acid | 16.2 g (0.1 mol) |
| Thioacetic Acid | 8.4 g (0.11 mol) |
| Product | |
| Molecular Formula | C₁₂H₁₄O₃S |
| Molecular Weight | 238.31 g/mol |
| Theoretical Yield | 23.83 g |
| Expected Result | |
| Appearance | Pale yellow oil or low-melting solid |
| Expected Yield | 75-90% |
Experimental Workflow
The following diagram outlines the complete workflow from preparation to final product analysis.
Caption: Step-by-step workflow for the synthesis and analysis of the target compound.
References
- 2. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-[(Acetylthio)methyl]-3-phenylpropionic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the three main reaction steps.
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid via Diazotization and Bromination
Question: Why is the yield of (S)-2-bromo-3-phenylpropanoic acid low?
Answer: Low yields in this step can arise from several factors:
-
Incomplete Diazotization: The conversion of the amino group of L-phenylalanine to a diazonium salt is a critical step. If the reaction is incomplete, unreacted starting material will contaminate the product and reduce the overall yield. Ensure that the sodium nitrite solution is added slowly and that the temperature is maintained between 0-5 °C to ensure the stability of the diazonium intermediate.[1]
-
Side Reactions: The diazonium salt is highly reactive and can participate in unwanted side reactions if not handled correctly. The formation of phenolic byproducts can occur if the temperature rises or if the concentration of the bromide source is insufficient. Maintaining a low temperature and using a sufficient excess of hydrobromic acid can minimize these side reactions.
-
Losses During Workup: The extraction of the product from the aqueous reaction mixture needs to be performed efficiently. Use a suitable organic solvent such as dichloromethane or ethyl acetate and perform multiple extractions to ensure complete recovery of the product.[1]
Question: What are the common impurities in this step and how can they be removed?
Answer: The most common impurities are unreacted L-phenylalanine and byproducts from side reactions, such as 2-hydroxy-3-phenylpropanoic acid.
-
Removal of Unreacted L-phenylalanine: L-phenylalanine has very different solubility properties compared to the brominated product. It can be removed by careful extraction and washing of the organic layer with water.
-
Removal of Phenolic Byproducts: These can be more challenging to remove due to similar polarities. Purification by column chromatography on silica gel may be necessary if significant amounts are formed.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective method for purification.[1]
Step 2: Crystallization-Induced Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
Question: The enantiomeric excess (ee) of my (R)-2-bromo-3-phenylpropanoic acid is low. What could be the reason?
Answer: Achieving a high enantiomeric excess in this crystallization-induced dynamic resolution step is critical for the overall success of the synthesis. Low ee can be attributed to several factors:
-
Suboptimal Chiral Amine: The choice of the chiral resolving agent is crucial. (R)-bornylamine has been reported to be highly effective for this resolution.[2] If a different amine is used, it may not form diastereomeric salts with significantly different solubilities, leading to poor resolution.
-
Insufficient Bromide Source: The presence of a bromide source, such as tetraethylammonium bromide (TEAB), is essential to facilitate the in-situ racemization of the (S)-enantiomer, allowing it to be converted to the desired (R)-enantiomer. In the absence of an added bromide source, the enantiomeric excess can be as low as 40%.[2]
-
Incorrect Solvent: The solvent plays a critical role in the differential solubility of the diastereomeric salts. Acetonitrile has been shown to be an effective solvent for this step.[2]
-
Temperature and Time: The reaction is typically carried out at an elevated temperature (e.g., 50-60 °C) for an extended period (e.g., 48 hours) to allow the equilibrium to be established and the less soluble diastereomeric salt to crystallize out.[2]
Data Presentation: Effect of Reaction Conditions on Chiral Inversion
| Chiral Amine | Solvent | Bromide Source | Enantiomeric Excess (ee) of (R)-2-bromo-3-phenylpropanoic acid |
| (R)-bornylamine | Acetonitrile | TEAB | 96-99%[2] |
| (R)-bornylamine | Acetonitrile | None | ~40%[2] |
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid via Nucleophilic Substitution
Question: My final product has a low yield and contains impurities. How can I improve this step?
Answer: The final nucleophilic substitution of (R)-2-bromo-3-phenylpropanoic acid with potassium thioacetate is generally efficient, but yield and purity can be affected by the following:
-
Incomplete Reaction: Ensure that a sufficient excess of potassium thioacetate is used to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Formation of Disulfide Byproducts: The thiol intermediate or the final product can be oxidized to form disulfide impurities, especially if the reaction is exposed to air for extended periods. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
-
Hydrolysis of the Thioester: The acetylthio group can be susceptible to hydrolysis under strongly acidic or basic conditions during workup. It is important to carefully control the pH during the acidification and extraction steps.
-
Purification: The crude product should be purified to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system, such as methyl tert-butyl ether (MTBE)/heptane, has been shown to be effective in yielding a product with high purity and enantiomeric excess (>99% ee).[2]
Data Presentation: Reported Yields for the Nucleophilic Substitution Step
| Starting Material | Reagent | Solvent | Reported Yield |
| (R)-2-bromo-3-phenylpropanoic acid | Potassium thioacetate | Acetone or Dimethylformamide | ~87-90%[2] |
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for the entire three-step synthesis?
A1: Based on reported yields for each step, a good overall yield for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine can be in the range of 70-80%.
Q2: Can I use a different starting material instead of L-phenylalanine?
A2: Yes, an alternative route starts from the more expensive D-phenylalanine. In this case, the diazotization/bromination directly yields (R)-2-bromo-3-phenylpropanoic acid, and the chiral inversion step is not necessary.[2]
Q3: How can I monitor the progress of each reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of all three steps. For the chiral inversion step, chiral high-performance liquid chromatography (HPLC) can be used to determine the enantiomeric excess of the product.
Q4: What are the key safety precautions I should take during this synthesis?
A4: The diazotization reaction involves the formation of a potentially unstable diazonium salt and the evolution of nitrogen gas. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Handle all chemicals, especially the brominating agents and organic solvents, with care.
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid can be found in the application notes from BenchChem.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Enantiomeric Excess
References
Overcoming challenges in the chiral separation of acetylthio compounds
Technical Support Center: Chiral Separation of Acetylthio Compounds
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral separation of acetylthio compounds, such as the angiotensin-converting enzyme (ACE) inhibitor Captopril.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the chiral separation of acetylthio compounds?
Acetylthio compounds, particularly those with thiol groups like Captopril, present unique challenges.[3] These include poor peak shape due to secondary interactions with the stationary phase, on-column instability or degradation, and difficulty in achieving baseline resolution of enantiomers which possess identical chemical and physical properties in an achiral environment.[4] Furthermore, some compounds like Captopril lack a strong UV chromophore, making detection challenging without derivatization.[3]
Q2: Which type of Chiral Stationary Phase (CSP) is most effective for acetylthio compounds?
Polysaccharide-based CSPs are highly versatile and among the most widely used for separating a broad range of chiral compounds, including acetylthio analytes.[5][6] Columns with selectors based on derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are often successful.[1][2][7] For example, Captopril and its derivatives have been effectively separated on CHIRALPAK® IB (amylose-based) and CHIRACEL® OD-H (cellulose-based) columns.[1][2]
Q3: How does temperature impact the separation of acetylthio enantiomers?
Temperature is a critical parameter in chiral separations.[8] Generally, lower temperatures can enhance chiral recognition by strengthening the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for separation.[8] However, higher temperatures can improve column efficiency and peak shape.[8] The effect is compound-dependent, and in some cases, increasing the temperature can improve resolution or even reverse the elution order.[8] Therefore, temperature must be carefully controlled and optimized for each specific method.
Q4: Why is my acetylthio compound showing severe peak tailing?
Peak tailing for acetylthio compounds is often caused by secondary interactions between the analyte's functional groups (like the thiol or carboxylic acid) and active sites on the stationary phase, such as residual silanols on silica-based columns.[8][9] Other potential causes include column overload, using an injection solvent stronger than the mobile phase, or an inappropriate mobile phase pH.[9]
Q5: Can additives in the mobile phase improve my separation?
Yes, mobile phase additives are crucial for improving peak shape and resolution, especially for acidic or basic analytes.[10]
-
For acidic compounds like Captopril, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid group, reducing tailing and improving retention.[8][10]
-
For basic compounds, a basic modifier (e.g., 0.1% diethylamine - DEA) is often used to minimize interactions with silanol groups.[8][10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inappropriate CSP | The chosen chiral stationary phase may not provide the necessary stereospecific interactions. Screen different types of CSPs (e.g., cellulose-based, amylose-based).[8] |
| Suboptimal Mobile Phase | The polarity and composition of the mobile phase are critical. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or acetonitrile/methanol to water in reversed phase.[8] |
| Incorrect Additives | For acidic acetylthio compounds, ensure an acidic modifier (like 0.1% TFA) is present to suppress ionization.[8] |
| Temperature Not Optimized | Lowering the temperature often increases selectivity.[8] Test a range from 10°C to 40°C in 5°C increments.[8] |
| Degraded Column | A contaminated or degraded column will lose efficiency.[11] Try washing the column according to the manufacturer's instructions before considering replacement.[8] |
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
Symptom: Peaks are not symmetrical, exhibiting a pronounced "tail" or "front," which complicates integration and reduces resolution.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for asymmetric HPLC peaks.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Column Overload | The mass of the sample injected is saturating the stationary phase. Dilute the sample by a factor of 10 and reinject. If peak shape improves, reduce the sample concentration.[8][12] |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself. |
| Secondary Site Interactions | The thiol or carboxyl groups are interacting with active silanols on the silica support. Add an appropriate modifier to the mobile phase (e.g., 0.1% TFA for acidic compounds) to mask these sites.[8] |
| Column Contamination/Void | Contaminants at the head of the column or a void in the packing can cause peak distortion.[11] Try back-flushing the column (if permitted by the manufacturer) or washing it with a strong solvent.[11] If a void is suspected, the column may need replacement.[11] |
Quantitative Data Summary
The following table summarizes successful chiral separations of Captopril, an acetylthio compound, on polysaccharide-based CSPs.
| Analyte | Column (CSP Type) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Reference |
| Captopril Isomers | CHIRALPAK IB (Amylose) | Not specified | Not specified | 1.81 | 3.47 | [1][2] |
| Captopril Isomers | CHIRACEL OD-H (Cellulose) | Not specified | Not specified | >1.5 (implied) | >1.0 (implied) | [1][2] |
| Captopril Ester Isomers | CHIRACEL OJ (Cellulose) | Not specified | Not specified | 0.60 | ~1.5 | [1] |
Note: Detailed mobile phase compositions were not fully specified in the cited abstracts, but normal phase conditions (e.g., Hexane/Isopropanol) are common for these columns.
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a systematic approach to selecting a suitable CSP for a new acetylthio compound.
Objective: To identify a CSP that shows initial signs of enantiomeric separation.
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL solution of the racemic acetylthio compound in a suitable solvent (e.g., ethanol or mobile phase).
-
Column Selection: Select a set of 3-4 polysaccharide-based CSPs with different selectors (e.g., CHIRALPAK IA, IB, IC, and CHIRACEL OD, OJ).
-
Initial Mobile Phase Conditions:
-
Normal Phase (NP): Start with a mobile phase of 90:10 Hexane/Isopropanol. If the compound is acidic, add 0.1% TFA.
-
Reversed Phase (RP): (For immobilized CSPs only) Start with a mobile phase of 70:30 Acetonitrile/Water with 0.1% Formic Acid.
-
-
HPLC Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm for compounds without a strong chromophore).
-
-
Execution: Inject the standard onto each column and run the isocratic method for 15-20 minutes.
-
Evaluation: Analyze the chromatograms for any sign of peak splitting, shoulders, or partial separation.[8] A column that shows even slight separation is a good candidate for further method optimization.
Workflow Diagram:
Caption: Experimental workflow for initial CSP screening.
Protocol 2: Column Washing and Regeneration
Objective: To restore column performance by removing strongly adsorbed contaminants.
Disclaimer: Always consult the specific column manufacturer's instructions before proceeding. This is a general guide. Using "forbidden" solvents like THF or DCM is only permissible for immobilized CSPs, not coated ones.[8][13]
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.[8]
-
Initial Flush: Flush the column with a solvent miscible with your mobile phase but stronger in elution strength. For many polysaccharide columns, 100% Isopropanol or Ethanol is a good choice. Flush at a low flow rate (0.2-0.5 mL/min) for 30-60 minutes.
-
Strong Solvent Wash (Immobilized CSPs Only): If performance is not restored, a stronger solvent wash may be attempted. Flush the column with Tetrahydrofuran (THF) or Dichloromethane (DCM) for 30 minutes.[11]
-
Intermediate Flush: After a strong solvent wash, it is critical to flush with an intermediate solvent like Isopropanol for at least 30 minutes to ensure miscibility before returning to the mobile phase.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved (at least 30-60 minutes).
-
Performance Check: Inject a standard to confirm if performance (peak shape, resolution) has been restored. If not, the column may be permanently damaged and require replacement.[8][11]
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation methods for captopril in pharmaceuticals and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chiraltech.com [chiraltech.com]
- 12. youtube.com [youtube.com]
- 13. chiraltech.com [chiraltech.com]
Preventing the oxidation of the thiol group in 2-[(Acetylthio)methyl]-3-phenylpropionic acid
Welcome to the technical support center for 2-[(Acetylthio)methyl]-3-phenylpropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the thiol group, ensuring the integrity and reactivity of your molecule for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the thiol group protected?
A1: this compound is a carboxylic acid that contains a protected thiol group in the form of a thioacetate. The acetyl group serves as a protecting group for the highly reactive thiol (-SH) group. This protection prevents the thiol from undergoing premature oxidation to form disulfide bonds (R-S-S-R) or other oxidized species during storage, handling, and certain reaction steps. The active thiol can be readily regenerated when needed through a deprotection step.
Q2: What are the primary causes of thiol group oxidation?
A2: The free thiol (mercaptan) group is susceptible to oxidation from several sources commonly found in a laboratory environment:
-
Atmospheric Oxygen: Exposure to air is a primary driver of oxidation, especially at neutral to alkaline pH.
-
Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of thiols.
-
Elevated pH: At higher pH, the thiol group is deprotonated to the more nucleophilic thiolate anion (R-S⁻), which is more readily oxidized.
-
Oxidizing Agents: Contaminants or reagents with oxidizing potential can lead to thiol degradation.
Q3: What are the consequences of thiol oxidation in my experiments?
A3: Oxidation of the thiol group leads to the formation of a disulfide-linked dimer of the parent molecule. This dimerization blocks the reactive thiol site, rendering the compound inactive for its intended downstream applications, such as conjugation to other molecules or interaction with biological targets. This can lead to inconsistent experimental results, loss of biological activity, and difficulties in data interpretation.
Q4: How should I handle and store this compound to ensure its stability?
A4: To maintain the integrity of the protected thiol, it is crucial to follow proper handling and storage procedures. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guides
Issue: Deprotection of the Acetylthio Group and Immediate Stabilization of the Thiol
Problem: After removing the acetyl protecting group, the newly exposed thiol is rapidly oxidizing, leading to low yields of the active compound.
Solution:
-
Perform Deprotection Under an Inert Atmosphere: Conduct the deprotection reaction in a glove box or by using Schlenk line techniques with degassed solvents to minimize exposure to oxygen.
-
Control the pH: While some deprotection methods require basic conditions, it's a trade-off as higher pH accelerates oxidation. If possible, use milder deprotection methods at a pH closer to neutral (pH 7-8).[1]
-
In Situ Stabilization: Immediately after deprotection, stabilize the free thiol by either proceeding with the next reaction step or by adding a suitable antioxidant to the reaction mixture.
Issue: Inconsistent Results in Thiol-Specific Reactions
Problem: Conjugation or other reactions involving the deprotected thiol are giving variable and low yields.
Solution:
-
Quantify the Free Thiol: Before initiating the reaction, quantify the concentration of the free thiol using a method like the Ellman's test (DTNB assay). This will allow you to adjust the stoichiometry of your reactants accurately.
-
Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers to sequester any catalytic metal ions.
-
Incorporate a Reducing Agent: If disulfide formation is suspected, consider adding a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is stable over a wide pH range and does not interfere with subsequent thiol-specific reactions like maleimide chemistry.
Experimental Protocols
Protocol 1: Deprotection of this compound using Thioglycolic Acid
This protocol describes a mild deprotection method using thioglycolic acid in an aqueous buffer at pH 8.[1]
Materials:
-
This compound
-
Methanol (MeOH), degassed
-
Phosphate Buffer (1 M, pH 8), degassed
-
Thioglycolic acid (TGA)
-
Ethyl acetate (EtOAc)
-
5% Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
In a two-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in degassed methanol.
-
Add degassed 1 M phosphate buffer (pH 8) to the solution.
-
Add thioglycolic acid (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Pour the reaction mixture into 5% HCl and extract with ethyl acetate (3 times).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product, 2-(mercaptomethyl)-3-phenylpropionic acid.
Protocol 2: General Stabilization of the Deprotected Thiol for Downstream Applications
Materials:
-
Solution of freshly deprotected 2-(mercaptomethyl)-3-phenylpropionic acid
-
Degassed buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.4)
-
Ascorbic acid or Tris(2-carboxyethyl)phosphine (TCEP)
-
Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
Prepare a stock solution of the desired antioxidant (e.g., 100 mM Ascorbic Acid or 100 mM TCEP) in a degassed buffer.
-
Prepare the reaction buffer (e.g., PBS, pH 7.2) and degas it thoroughly by bubbling with nitrogen or argon for at least 30 minutes.
-
Add EDTA to the reaction buffer to a final concentration of 1-5 mM.
-
To the solution of the deprotected thiol, add the antioxidant to a final concentration of 1-10 mM.
-
The stabilized thiol solution is now ready for immediate use in downstream applications.
Quantitative Data Summary
The following table summarizes key parameters for the deprotection and stabilization of the thiol group.
| Parameter | Value/Condition | Reference |
| Deprotection pH | 8 | [1] |
| Deprotection Time | 30 minutes | [1] |
| Recommended Antioxidant | Ascorbic Acid, TCEP | |
| Antioxidant Concentration | 1-10 mM | |
| Chelating Agent | EDTA | |
| Chelating Agent Concentration | 1-5 mM |
Visualizations
Caption: Deprotection of the thioacetate to the active thiol and its subsequent oxidation pathway.
Caption: Recommended experimental workflow for deprotection and stabilization.
References
Optimizing reaction conditions for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid?
A1: The most cost-effective and readily available starting material is L-phenylalanine.[1][2][3] A common synthetic route involves a three-step process beginning with L-phenylalanine, which is significantly more economical than using the unnatural D-phenylalanine.[2][4]
Q2: What are the key steps in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid starting from L-phenylalanine?
A2: The synthesis involves three main steps:
-
Diazotization and Bromination: L-phenylalanine is converted to (S)-2-bromo-3-phenylpropanoic acid.[1][2]
-
Chiral Inversion: A crystallization-induced diastereomeric resolution is used to invert the stereochemistry from the (S)-bromo intermediate to the (R)-bromo intermediate.[1][2]
-
Nucleophilic Substitution: The (R)-2-bromo-3-phenylpropanoic acid undergoes an SN2 reaction with potassium thioacetate to yield the final product, (S)-2-acetylthio-3-phenylpropanoic acid, with an inversion of configuration.[1][2]
Q3: Why is the chiral inversion step necessary when starting from L-phenylalanine?
A3: The initial diazotization/bromination of L-phenylalanine proceeds with retention of configuration, yielding (S)-2-bromo-3-phenylpropanoic acid.[2] The final nucleophilic substitution with thioacetate occurs with an inversion of configuration (SN2 mechanism). To obtain the desired (S)-enantiomer of the final product, the intermediate must be the (R)-enantiomer. Therefore, a chiral inversion of the (S)-bromo intermediate to the (R)-bromo intermediate is a critical step.[2]
Q4: Can I use a different resolving agent for the chiral inversion?
A4: While other chiral amines can be investigated, (R)-bornylamine has been shown to be highly effective for the crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid, resulting in high stereospecificity (>96% ee).[2]
Q5: How can I monitor the progress of the nucleophilic substitution reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
Troubleshooting Guides
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of (S)-2-bromo-3-phenylpropanoic acid | - Incomplete diazotization. - Temperature not maintained during NaNO₂ addition. - Inefficient extraction. | - Ensure slow, dropwise addition of the sodium nitrite solution. - Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite to minimize the formation of byproducts.[1] - Perform multiple extractions with a suitable organic solvent like dichloromethane to ensure complete recovery of the product.[1] |
| Formation of brown nitrogen oxide fumes | - The addition of sodium nitrite is too rapid. | - Control the rate of addition of the aqueous sodium nitrite solution to the reaction mixture.[1] |
| Product is an oil instead of a solid | - Presence of impurities. | - Purify the crude product by recrystallization.[1] |
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low enantiomeric excess (ee) | - Absence of a bromide source. - Incorrect choice of chiral amine or solvent. | - The presence of a bromide ion source, such as tetraethylammonium bromide (TEAB), is crucial for achieving high enantiomeric excess.[2] Without it, the ee can be as low as 40%.[2] - Use (R)-bornylamine as the chiral amine and acetonitrile as the solvent for optimal results.[2] |
| Low yield of the diastereomeric salt | - Suboptimal reaction temperature. - Insufficient reaction time. - Differences in salt solubility. | - Maintain the reaction temperature between 50-60 °C.[1][2] - The addition of (R)-bornylamine should be done slowly over 24 hours, followed by an additional 24 hours of stirring.[1][2] - Ensure the mixture is cooled to room temperature before filtering to maximize precipitation of the salt.[1] |
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | - Insufficient amount of potassium thioacetate. - Low reaction temperature. | - Use at least one equivalent of potassium thioacetate.[5] - While the reaction is typically run at room temperature, gentle warming (e.g., to 40-50 °C) can be considered if the reaction is sluggish, but this may increase side reactions.[5] |
| Formation of disulfide byproduct | - Oxidation of the thioacetate or the final product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] |
| Difficulty in purification | - Presence of unreacted starting material or byproducts. | - After quenching the reaction with water and acidifying, ensure thorough extraction with a suitable solvent like ethyl acetate.[1] - Wash the combined organic extracts with brine to remove water-soluble impurities.[1] - Recrystallization from a suitable solvent system, such as heptane and methyl t-butyl ether (MTBE), can be used for final purification.[1][4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
-
In a well-ventilated fume hood, dissolve L-phenylalanine in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C using an ice bath with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature.
-
Extract the product from the aqueous solution using dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude (S)-2-bromo-3-phenylpropanoic acid.
Protocol 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
-
Dissolve (S)-2-bromo-3-phenylpropanoic acid in acetonitrile and add tetraethylammonium bromide.
-
Slowly add a solution of (R)-bornylamine (0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.
-
Continue to stir the resulting slurry for an additional 24 hours at the same temperature.
-
Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.
-
Wash the collected solid with cold acetonitrile and dry.
-
To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.
-
Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.
-
Dry the organic extract and evaporate the solvent.
Protocol 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent such as acetone or dimethylformamide.
-
Add potassium thioacetate to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization from heptane.[1]
Data Presentation
Table 1: Optimized Conditions for Chiral Inversion
| Parameter | Optimized Condition |
| Chiral Amine | (R)-bornylamine |
| Solvent | Acetonitrile |
| Bromide Source | Tetraethylammonium bromide (TEAB) |
| Temperature | 50-60 °C |
| Reaction Time | 48 hours (24h addition + 24h stirring) |
| Enantiomeric Excess (ee) | >96% |
Visualizations
Caption: Synthetic workflow for (S)-2-acetylthio-3-phenylpropanoic acid.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. US20030013903A1 - Process for crystallization of 2-acetylthio-3-phenyl-propionic acid - Google Patents [patents.google.com]
Troubleshooting low sensitivity in LC-MS/MS analysis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
Welcome to the technical support center for the LC-MS/MS analysis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low sensitivity, encountered during quantitative analysis.
Troubleshooting Guide: Low Sensitivity
This guide provides a systematic approach to diagnosing and resolving low sensitivity issues. Follow these steps in order to identify the root cause of the problem.
Q1: Where should I start my troubleshooting process for low sensitivity?
A1: Start with the most straightforward checks before moving to more complex variables. A systematic approach ensures that potential issues with the analyte, instrument, or general conditions are ruled out first. The most common culprits for low sensitivity often involve analyte integrity, suboptimal ionization, or matrix effects.[1]
Caption: A systematic workflow for troubleshooting low sensitivity.
Q2: How do I confirm my analyte and standards are viable?
A2: Analyte integrity is the foundation of any analysis. Given that this compound contains a thioester linkage, stability can be a concern.
-
Action: Prepare a fresh stock solution and subsequent dilutions from a new vial of the reference standard if possible.
-
Rationale: Thiols and thioesters can degrade over time, especially when exposed to light, extreme pH, or repeated freeze-thaw cycles.[2] Comparing a freshly prepared standard to an older one can quickly identify degradation as the source of low signal.
Q3: My standards are fine. How do I check if the mass spectrometer is the problem?
A3: You must confirm the instrument is performing to specification. A dirty ion source or incorrect tuning parameters are common causes of sensitivity loss.[1][3]
-
Action 1: Infuse the Analyte: Prepare a solution of your analyte (e.g., 100 ng/mL in 50:50 acetonitrile:water) and infuse it directly into the mass spectrometer using a syringe pump.
-
Action 2: Run System Suitability Test: Use the instrument manufacturer's recommended calibration or tuning solution to verify that the mass spectrometer meets sensitivity and mass accuracy specifications.[4]
-
Action 3: Clean the Ion Source: If infusion or system suitability tests show low signal, a contaminated ion source is a likely cause.[1] Clean the ESI probe, orifice, and curtain plate according to the manufacturer's protocol.[3][5]
-
Rationale: Direct infusion isolates the MS from the LC system, allowing you to optimize source parameters and confirm the instrument can detect the analyte without chromatographic variables. Poor performance with a standard tuning solution points to a hardware or calibration issue.[3]
Q4: The MS instrument seems okay. Could my LC method be the cause?
A4: Yes, chromatographic conditions are critical. Poor peak shape or co-elution with interfering substances can drastically reduce sensitivity.[6]
-
Action 1: Check Peak Shape: A broad or tailing peak results in a lower peak height and, consequently, lower sensitivity.[7] This can be caused by a mismatched injection solvent (too strong), column degradation, or secondary interactions between the analyte and the stationary phase.
-
Action 2: Optimize Mobile Phase pH: As a carboxylic acid, your analyte's ionization is pH-dependent.[8] For negative ion mode (ESI-), a mobile phase pH about 2 units above the analyte's pKa is ideal for keeping it in the deprotonated, ionized state.[8] However, highly basic mobile phases can be detrimental to silica-based columns. A compromise using a volatile buffer like ammonium acetate or ammonium formate is common.
-
Action 3: Evaluate Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and additives can impact ionization efficiency.[8][9] Methanol, having a lower surface tension, can sometimes provide a more stable electrospray.[8] Ensure additives are LC-MS grade, as impurities can cause ion suppression.[9][10]
-
Rationale: Optimizing chromatography ensures the analyte is delivered to the MS source as a sharp, concentrated band, maximizing signal-to-noise. Proper pH control is essential for maximizing the charge state of the analyte required for ESI.[11]
Q5: What are matrix effects and how do I know if they are affecting my analysis?
A5: Matrix effect is the alteration of ionization efficiency (either suppression or enhancement) due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[12][13] It is a primary cause of low sensitivity and poor reproducibility in bioanalysis.[14]
-
Action: Perform a Post-Extraction Spike Experiment:
-
Analyze a neat solution of the analyte at a known concentration.
-
Prepare a blank matrix sample (e.g., plasma) by performing the full extraction procedure.
-
Spike the extracted blank matrix with the analyte to the same final concentration as the neat solution.
-
Analyze the spiked extract and compare the analyte's peak area to that from the neat solution.
-
-
Rationale: A significantly lower peak area in the spiked extract compared to the neat solution indicates ion suppression.[12] This qualitative test confirms that components from your sample matrix are interfering with the ionization of your analyte.
Frequently Asked Questions (FAQs)
Q: Which ionization mode, positive (ESI+) or negative (ESI-), is better for this compound? A: Given the presence of a carboxylic acid group, negative ion mode (ESI-) is the recommended starting point . Carboxylic acids readily deprotonate to form [M-H]⁻ ions.[11] While ESI+ is generally preferred in many LC-MS applications, ESI- can offer superior sensitivity for acidic compounds.[15]
Q: I am using the correct [M-H]⁻ precursor ion, but my signal is still low. What could be wrong? A: Several factors could be at play:
-
In-Source Fragmentation: The molecule might be fragmenting within the ion source before it reaches the mass analyzer. This can happen if source parameters like capillary voltage or temperature are too harsh.[1] Try reducing these values.
-
Adduct Formation: In negative mode, adducts like [M+Cl]⁻ or [M+formate]⁻ can sometimes form, splitting the ion current away from your target [M-H]⁻ ion. Check the full scan spectrum for these possibilities. Similarly, in positive mode, [M+Na]⁺ or [M+K]⁺ adducts are common and can be more intense than the desired [M+H]⁺ ion.[6][16]
-
Poor Fragmentation (Low Product Ion Intensity): If your precursor ion signal is strong but your product ion signal is weak, you need to optimize the collision energy (CE) for your selected MRM transition.
Q: What are typical MRM transitions for this compound? A: For the precursor ion [M-H]⁻ at m/z 237.3, plausible product ions would result from neutral losses. A detailed protocol for optimizing these is provided below.
Caption: Predicted fragmentation of the analyte in negative ESI mode.
Q: My sample matrix is very complex (e.g., plasma), and I suspect significant matrix effects. What can I do? A:
-
Improve Sample Preparation: Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods provide cleaner extracts, removing many matrix components like phospholipids that are known to cause ion suppression.[14][17]
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the region where matrix components elute (often early in the run for phospholipids).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects.[12] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more accurate and precise quantification.
Q: When should I consider chemical derivatization? A: Consider derivatization if you have exhausted all other optimization strategies and sensitivity is still insufficient. For carboxylic acids, derivatization can significantly improve ionization efficiency and chromatographic retention.[18][19] Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid group to add a moiety that is more easily ionized, often in positive mode.[19][20][21] However, this adds complexity and potential variability to the sample preparation process.[20]
Quantitative Data Summary
The following tables provide recommended starting parameters for your LC-MS/MS method development. These should be optimized for your specific instrument and application.
Table 1: Recommended Starting LC Parameters
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
|---|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm | C18 is a good general-purpose starting point. A Phenyl-Hexyl phase can offer alternative selectivity due to the phenyl group on the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water | Formic acid is common for good peak shape but can suppress ESI- signal.[11] Ammonium acetate provides buffering closer to neutral pH, which may aid deprotonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile is often preferred for its lower viscosity and efficient ion generation. |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Typical for 2.1 mm ID columns. Lower flow can sometimes improve ESI stability.[8] |
| Column Temp. | 40 °C | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2-5 µL | 2-5 µL | Keep low to avoid column overload and peak distortion.[7] |
Table 2: Recommended Starting MS Parameters
| Parameter | Recommendation (ESI-) | Recommendation (ESI+) | Rationale |
|---|---|---|---|
| Ionization Mode | Negative Electrospray (ESI-) | Positive Electrospray (ESI+) | ESI- is preferred due to the carboxylic acid.[11] ESI+ may be useful if derivatization is performed or for checking adducts. |
| Capillary Voltage | 2.5 - 3.5 kV | 3.0 - 4.5 kV | Optimize by infusing the analyte. Start with lower values to minimize in-source fragmentation. |
| Source Temp. | 350 - 450 °C | 350 - 450 °C | Must be sufficient to desolvate ions without causing thermal degradation. |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Instrument-dependent; optimize for stable signal. |
| Nebulizer Gas | 35 - 50 psi | 35 - 50 psi | Instrument-dependent; optimize for stable spray. |
| Precursor Ion (Q1) | m/z 237.3 | m/z 239.3 ([M+H]⁺), 261.3 ([M+Na]⁺) | Select the [M-H]⁻ ion for ESI-. Check for protonated and sodium adducts in ESI+. |
| Product Ions (Q3) | ~195.3, ~161.3 | Dependent on fragmentation of precursor | Scan for major product ions and select the most intense and stable ones for quantification and qualification. |
| Collision Energy | 10 - 25 eV | 10 - 30 eV | Must be empirically optimized for each transition to maximize product ion signal. |
Experimental Protocols
Protocol 1: Basic LC-MS/MS Analysis
This protocol outlines a standard procedure for analyzing this compound in a simple matrix (e.g., methanol or acetonitrile).
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform serial dilutions in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
LC Configuration (based on Table 1):
-
Install a C18, 2.1 x 50 mm, 1.8 µm column and set the temperature to 40 °C.
-
Set Mobile Phase A to 0.1% formic acid in water and Mobile Phase B to acetonitrile.
-
Set the flow rate to 0.4 mL/min.
-
Program a suitable gradient (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
-
MS/MS Configuration (based on Table 2):
-
Set the instrument to ESI- mode.
-
Optimize source parameters (capillary voltage, gas flows, temperatures) by infusing a mid-level standard (e.g., 100 ng/mL).
-
Perform a product ion scan on the precursor ion m/z 237.3 to identify the most intense and stable fragment ions.
-
Build an MRM method using at least two transitions (e.g., 237.3 -> 195.3 for quantification and 237.3 -> 161.3 for confirmation). Optimize collision energy for each transition.
-
-
Analysis:
-
Inject 5 µL of each calibration standard.
-
Construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) > 0.99.
-
Protocol 2: Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of ion suppression or enhancement.[12]
-
Prepare Three Sample Sets:
-
Set A (Neat): Prepare analyte standards at low, medium, and high concentrations in the mobile phase reconstitution solvent.
-
Set B (Post-Spike): Obtain blank biological matrix. Process it using your full sample preparation method (e.g., protein precipitation or SPE). Spike the final, clean extract with the analyte to the same low, medium, and high concentrations as Set A.
-
Set C (Pre-Spike): Spike the blank biological matrix with the analyte before the sample preparation process to the same three concentrations.
-
-
Analysis: Analyze all three sets using the optimized LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
A Matrix Effect value < 85% indicates significant ion suppression. A value > 115% indicates ion enhancement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. support.waters.com [support.waters.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. selectscience.net [selectscience.net]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Purification of Crude 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-[(Acetylthio)methyl]-3-phenylpropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for this compound include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present. Recrystallization is particularly effective for achieving high enantiomeric purity.[1][2][3]
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials such as (R)-2-bromo-3-phenylpropionic acid and potassium thioacetate, as well as byproducts from side reactions.[1] Residual solvents from the synthesis may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of your sample.[4] Specifically, a reverse-phase HPLC (RP-HPLC) method can quantify the main component and potential impurities. Chiral HPLC can be used to determine the enantiomeric excess (ee).[5]
Troubleshooting Guides
Recrystallization
Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the melting point of the solid is lower than the temperature of the solution.[6] To resolve this, try the following:
-
Increase the solvent volume: Add more of the solvent in which the compound is more soluble to ensure it remains dissolved at a slightly lower temperature.[6]
-
Lower the crystallization temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change the solvent system: A different solvent or solvent mixture may have a lower boiling point, preventing the compound from melting. A common solvent system for this compound is a mixture of methyl tert-butyl ether (MTBE) and heptane.[1][3]
Q5: The crystallization is happening too quickly, potentially trapping impurities. How can I slow it down?
A5: Rapid crystallization can be slowed by:
-
Using a larger volume of solvent: This keeps the compound in solution for a longer period during cooling.[6]
-
Ensuring a slow cooling process: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to a colder environment.
-
Reducing the initial concentration: Start with a slightly more dilute solution.
Q6: My recrystallization yield is very low. What are the possible causes and solutions?
A6: A low yield can result from several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[6] You can concentrate the mother liquor and attempt a second crystallization.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-warmed.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Column Chromatography
Q7: I'm seeing poor separation of my compound from impurities on the column. What can I do?
A7: Poor separation in column chromatography can be addressed by:
-
Optimizing the solvent system: A less polar eluent will generally slow the movement of all compounds down the column, potentially improving separation. A gradient elution, where the polarity of the solvent is gradually increased, can also be effective.
-
Using a finer mesh silica gel: This increases the surface area and can lead to better separation.
-
Not overloading the column: Using too much crude material will result in broad bands and poor resolution.
-
Ensuring the column is packed properly: An improperly packed column with channels or cracks will lead to poor separation.
HPLC Analysis
Q8: My chiral HPLC analysis shows poor resolution between enantiomers. How can I improve this?
A8: To improve chiral HPLC resolution:
-
Optimize the mobile phase: Adjust the ratio of the organic solvent to the aqueous buffer. Small changes can have a significant impact on chiral separations.[7]
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution.[7]
-
Change the column temperature: Temperature can affect the interactions between the analytes and the chiral stationary phase.[7]
-
Ensure the correct chiral column is being used: Different chiral stationary phases have different selectivities. A column with a cellulose or amylose-based stationary phase is often a good starting point for this type of compound.[7]
Quantitative Data
Table 1: Recrystallization Data
| Parameter | Value | Reference |
| Solvent System | MTBE/Heptanes | [3] |
| Initial Enantiomeric Excess (ee) | 92-95% | [3] |
| Final Enantiomeric Excess (ee) | >99% | [1][3] |
| Yield (Nucleophilic Substitution Step) | ~87-90% | [3] |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Recommended Conditions | Reference |
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid | [4] |
| Mobile Phase Ratio | Start with 50:50 (v/v) and optimize | [4] |
| Detection | UV | [4] |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 10 µL | |
| Temperature | Ambient |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methyl tert-butyl ether (MTBE).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add heptane to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution. The acidic this compound will move to the aqueous layer as its sodium salt, while neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 1-2. The purified product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry under vacuum.
Protocol 3: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% phosphoric acid) in the desired ratio (e.g., 50:50 v/v). Degas the mobile phase.[4]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL).[4]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.[4]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a blank (mobile phase), followed by the standard and sample solutions.
-
Analysis: Analyze the resulting chromatograms to determine the purity of the sample based on the peak areas.
Visualizations
Caption: General purification workflow for this compound.
References
Minimizing side reactions in the synthesis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
Technical Support Center: Synthesis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound, with a focus on minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid?
A1: A widely used and cost-effective method begins with the readily available L-phenylalanine. This multi-step synthesis involves the diazotization and bromination of L-phenylalanine to form (S)-2-bromo-3-phenylpropanoic acid, followed by a key crystallization-induced chiral inversion to its (R)-enantiomer, and finally, a nucleophilic substitution with potassium thioacetate to yield the desired (S)-product.[1][2] An alternative, though often more expensive route, starts from D-phenylalanine.[2]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The most significant side reaction is the oxidation of the thiol group, either from the thioacetate reagent or the final product, leading to the formation of disulfide impurities.[3][4] This is often catalyzed by dissolved oxygen or trace metal ions.[3] Other potential issues include incomplete reaction at any of the three main stages or racemization if the chiral inversion step is not precisely controlled.
Q3: How can I prevent the formation of disulfide by-products?
A3: To minimize disulfide formation, it is crucial to work under anaerobic or inert conditions. This can be achieved by thoroughly degassing all solvents and buffers (e.g., by bubbling with nitrogen or argon) before use.[3] Maintaining a slightly acidic to neutral pH (around 6.5–7.5) and including a chelating agent like EDTA (1-5 mM) to sequester catalytic metal ions is also highly recommended.[3]
Q4: My final product purity is low. What are the likely impurities?
A4: Besides the disulfide by-products mentioned, low purity can result from residual starting materials or intermediates, such as (R)-2-bromo-3-phenylpropanoic acid. If the acidification and extraction steps are not performed correctly, salts of the carboxylic acid may also be present. It is essential to monitor reaction completion using techniques like Thin-Layer Chromatography (TLC).[1]
Q5: Is it necessary to use a chiral amine for the inversion step?
A5: Yes, the use of a chiral resolving agent, such as (R)-bornylamine, is critical for the crystallization-induced dynamic resolution.[1] This process selectively crystallizes the diastereomeric salt of the desired (R)-bromo acid, driving the equilibrium to favor its formation and resulting in a high enantiomeric excess (96-99% ee).[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield in Step 1 (Bromination) | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the dropwise addition of sodium nitrite.[1] Control the rate of addition to prevent excessive evolution of nitrogen oxide fumes. |
| Loss of product during extraction. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or MTBE) to ensure complete recovery of the bromo acid from the aqueous solution.[1] | |
| Low Enantiomeric Excess (ee) in Step 2 (Chiral Inversion) | Insufficient equilibration time. | Allow the slurry to stir for the recommended 24 hours after the addition of (R)-bornylamine to ensure the crystallization-induced resolution reaches equilibrium.[2] |
| Incorrect stoichiometry of the chiral amine. | Use approximately 0.95-1.0 equivalents of the chiral amine to form the diastereomeric salt effectively.[2] | |
| Low Yield in Step 3 (Thioacetylation) | Oxidation of potassium thioacetate. | Use fresh, high-quality potassium thioacetate. Handle the reagent quickly and in an inert atmosphere if possible to minimize exposure to air and moisture. |
| Formation of disulfide by-products. | Degas the solvent (e.g., acetone or DMF) before use.[3] Consider adding EDTA to the reaction mixture to chelate metal ions that catalyze oxidation.[3] | |
| Incomplete reaction. | Monitor the reaction progress by TLC until the starting bromo-intermediate is fully consumed.[1] Ensure efficient stirring to maintain a homogenous reaction mixture. | |
| Product Contains Disulfide Impurities | Oxidation during reaction or workup. | Purge all reaction vessels with an inert gas (N₂ or Ar). Use degassed water and solvents for the workup procedure.[3] |
| Presence of catalytic metal ions. | Add a chelating agent like EDTA (1-5 mM) to all buffers and aqueous solutions used during the reaction and purification.[3] | |
| Corrective Action: | If disulfide has formed, consider treating the crude product with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to the final purification steps.[3] |
Quantitative Data Summary
The following table summarizes typical outcomes for the key chiral inversion step in the synthesis of (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid.
| Parameter | Value | Conditions | Reference |
| Enantiomeric Excess (ee) of (R)-2-bromo-3-phenylpropanoic acid | 96 - 99% | Crystallization-induced dynamic resolution using (R)-bornylamine in acetonitrile at 50-60 °C. | [2] |
| Isolation Yield of Diastereomeric Salt | Variable | Dependent on the specific isolation medium and its solubility characteristics. | [2] |
Experimental Protocols
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
This procedure involves the diazotization of L-phenylalanine followed by nucleophilic substitution with bromide.[1]
-
Preparation : In a well-ventilated fume hood, dissolve L-phenylalanine in 48% hydrobromic acid (HBr).
-
Cooling : Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Diazotization : Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise. It is critical to maintain the temperature below 5 °C throughout the addition.
-
Reaction : After completing the addition, continue stirring the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature.
-
Extraction : Extract the product from the aqueous phase using dichloromethane.
-
Drying and Concentration : Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude (S)-2-bromo-3-phenylpropanoic acid.
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
This step uses a crystallization-induced dynamic resolution to invert the stereocenter.[1][2]
-
Preparation : Dissolve (S)-2-bromo-3-phenylpropanoic acid in acetonitrile and add tetraethylammonium bromide (TEAB).
-
Amine Addition : Heat the mixture to 50-60 °C. Slowly, over 24 hours, add a solution of (R)-bornylamine (approx. 0.95-1.0 eq.) in acetonitrile.
-
Crystallization : Continue stirring the resulting slurry for an additional 24 hours at the same temperature to allow the diastereomeric salt to crystallize.
-
Isolation : Cool the mixture to room temperature and filter the solid precipitate. Wash the collected solid with cold acetonitrile and dry.
-
Liberation of Free Acid : Dissolve the salt in water, acidify with an acid like methanesulfonic acid, and extract the desired (R)-2-bromo-3-phenylpropanoic acid with a solvent such as methyl tert-butyl ether (MTBE).
Step 3: Synthesis of (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid
This final step is a nucleophilic substitution reaction.[1]
-
Preparation : Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable degassed solvent (e.g., acetone or DMF).
-
Substitution : Add potassium thioacetate (KSAc) to the solution and stir the mixture at room temperature.
-
Monitoring : Monitor the reaction's progress by TLC.
-
Quenching and Acidification : Once complete, quench the reaction with water and acidify the mixture to a pH of 1-2 with dilute hydrochloric acid.
-
Extraction : Extract the final product with ethyl acetate.
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.[1]
Visualizations
Caption: Overall synthetic pathway from L-Phenylalanine.
Caption: Formation of disulfide by-product via oxidation.
Caption: Troubleshooting workflow for synthesis issues.
References
Stability testing of 2-[(Acetylthio)methyl]-3-phenylpropionic acid under various storage conditions
Technical Support Center: Stability of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various storage and stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.
Q2: Can I store the compound at room temperature for a short period?
A2: Yes, short-term storage at room temperature (15-25°C) is generally acceptable, provided the compound is protected from light and humidity. However, for periods longer than a few days, refrigeration at 2-8°C or freezing at -20°C is advised to minimize potential degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are anticipated to be hydrolysis of the thioester bond and oxidation of the sulfur atom. The phenylpropionic acid moiety is generally stable, but the thioester linkage is susceptible to nucleophilic attack (e.g., by water or hydroxide ions) and oxidation.[1][2][3]
Q4: What are the likely degradation products?
A4: Under hydrolytic conditions, the thioester bond may cleave to form 3-phenyl-2-(sulfenylmethyl)propanoic acid and acetic acid.[3] Oxidative stress may lead to the formation of a corresponding sulfoxide or sulfonic acid. Under thermal stress, homolytic cleavage of the carbon-sulfur bonds can occur.[4]
Q5: How can I monitor the stability of my sample?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used.[5] These methods can separate the intact compound from its degradation products, allowing for accurate quantification of the remaining active substance.
Troubleshooting Guides
Issue 1: I see a decrease in the purity of my compound after storage at room temperature.
-
Possible Cause: Exposure to humidity and/or light may have accelerated the hydrolysis or oxidation of the thioester.
-
Solution:
-
Ensure the storage container is tightly sealed and consider using a desiccator.
-
Store the compound in an amber vial or otherwise protect it from light.
-
For future long-term storage, adhere to the recommended -20°C condition.
-
Issue 2: My analytical results show multiple new peaks that I suspect are degradation products.
-
Possible Cause: The compound has undergone significant degradation due to improper storage or exposure to harsh conditions (e.g., extreme pH, high temperature, or oxidizing agents).
-
Solution:
-
Perform a forced degradation study to intentionally generate degradation products and confirm their retention times in your analytical method.
-
Use LC-MS to identify the mass of the unknown peaks and deduce their structures.
-
Review your experimental procedures to identify any steps where the compound might be exposed to destabilizing conditions.
-
Issue 3: The compound appears discolored or has a different physical appearance.
-
Possible Cause: This could be a sign of significant degradation or the presence of impurities.
-
Solution:
-
Do not use the compound for critical experiments.
-
Attempt to purify a small sample if possible and re-characterize it (e.g., by NMR, MS).
-
If purification is not feasible, procure a new batch of the compound.
-
Stability Data Summary
The following tables provide illustrative stability data for this compound under various conditions. These values are based on the known chemical properties of thioesters and phenylpropionic acid derivatives and are intended to serve as a guideline. Actual results may vary depending on the specific experimental conditions and the purity of the initial material.
Table 1: Stability of this compound Solid State under ICH Conditions
| Storage Condition | Time | Estimated % Recovery | Appearance |
| 25°C / 60% RH (ICH Long-term) | 3 months | > 98% | No significant change |
| 6 months | > 95% | No significant change | |
| 40°C / 75% RH (ICH Accelerated) | 1 month | > 95% | No significant change |
| 3 months | > 90% | Slight discoloration | |
| Photostability (ICH Option 2) | 1.2 million lux hours | > 98% | No significant change |
| 200 W h/m² UV-A | > 98% | No significant change |
Table 2: Stability of this compound in Solution (1 mg/mL in Acetonitrile:Water 1:1)
| Storage Condition | pH | Time | Estimated % Recovery |
| 4°C | 7.0 | 1 week | > 99% |
| 4.0 | 1 week | > 98% | |
| 9.0 | 1 week | > 95% | |
| 25°C | 7.0 | 24 hours | > 98% |
| 4.0 | 24 hours | > 97% | |
| 9.0 | 24 hours | > 90% |
Table 3: Forced Degradation of this compound
| Stress Condition | Time | Estimated % Degradation | Major Degradation Products |
| 0.1 M HCl at 60°C | 8 hours | ~15% | Hydrolysis product: 3-phenyl-2-(sulfenylmethyl)propanoic acid |
| 0.1 M NaOH at 60°C | 2 hours | ~25% | Hydrolysis product: 3-phenyl-2-(sulfenylmethyl)propanoic acid |
| 3% H₂O₂ at 25°C | 24 hours | ~20% | Oxidation products (sulfoxide, sulfonic acid) |
| Heat at 80°C (solid state) | 48 hours | ~10% | Thermal decomposition products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for intentionally degrading the compound to identify potential degradation products and validate the stability-indicating method.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat at 60°C for 2 hours.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Visualizations
Caption: Workflow for stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Metabolic oxidative cleavage of thioesters: evidence for the formation of sulfenic acid intermediates in the bioactivation of the antithrombotic prodrugs ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enantiomer Resolution in HPLC
Welcome to the Technical Support Center for chiral HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the separation of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or no resolution between enantiomers?
Poor resolution in chiral HPLC can be attributed to several factors, including an unsuitable chiral stationary phase (CSP), a non-optimized mobile phase, improper column temperature, or a column that has lost efficiency.[1] A systematic approach to method development is crucial for achieving successful separation.[1]
Q2: How does the choice of Chiral Stationary Phase (CSP) impact enantiomeric separation?
The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[2] The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the stationary phase.[3][4] Different classes of CSPs, such as polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based phases, offer different selectivities and are suited for different types of compounds.[2][3] It is often necessary to screen multiple CSPs to find one that provides adequate selectivity for the target enantiomers.[3][5]
Q3: How can I improve my peak shape and reduce peak tailing?
Peak tailing in chiral chromatography can be caused by several factors, including secondary interactions with the stationary phase, analyte ionization, or column overload.[5] For basic compounds, residual silanol groups on the silica support can cause tailing; this can be mitigated by adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[5][6] For acidic compounds, adding an acidic modifier such as trifluoroacetic acid (TFA) or formic acid can improve peak shape.[5][7] It is also important to ensure the sample is dissolved in a solvent compatible with the mobile phase and to avoid overloading the column by reducing the injection volume or sample concentration.[5][8]
Q4: What is the role of temperature in chiral separations?
Temperature has a complex and often unpredictable effect on chiral separations.[1][9] Generally, lower temperatures tend to enhance enantioselectivity, leading to better resolution.[1][7] However, higher temperatures can improve peak efficiency and reduce analysis time.[1][10] In some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[10][11] Therefore, it is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development.[5]
Q5: My resolution is decreasing over time. What could be the cause?
A gradual loss of resolution can indicate column aging or contamination.[12] Contaminants from the sample matrix can accumulate on the column, leading to a decline in performance.[12] It is also possible that the stationary phase is degrading, especially if the mobile phase pH is outside the recommended range for the column.[13] Regular column flushing with a strong solvent can help remove contaminants.[12] Using a guard column is also highly recommended to protect the analytical column.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
This is one of the most common challenges in chiral HPLC. The following workflow can help systematically address this issue.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy of quantification. The following guide provides steps to diagnose and resolve this issue.
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Separation of Lactic Acid
| Column Temperature (°C) | Retention Factor (k') - Enantiomer 1 | Retention Factor (k') - Enantiomer 2 | Resolution (Rs) on Teicoplanin CSP | Resolution (Rs) on Ristocetin CSP |
| 5 | - | - | >1.9 | >1.7 |
| 15 | - | - | >1.9 | >1.7 |
| 25 | - | - | 1.9 | 1.7 |
| 35 | - | - | <1.9 | <1.7 |
| 45 | - | - | <1.9 | <1.7 |
Data adapted from a study on lactic acid enantiomers, showing that lower temperatures generally lead to better resolution on macrocyclic antibiotic-based CSPs.[14]
Table 2: Impact of Mobile Phase Additives on Peak Shape and Resolution
| Analyte Type | Problem | Additive | Typical Concentration | Expected Outcome |
| Acidic Compound | Peak Tailing | Trifluoroacetic Acid (TFA) or Formic Acid (FA) | 0.1% (v/v) | Improved peak symmetry and potentially better resolution.[5][7] |
| Basic Compound | Peak Tailing | Diethylamine (DEA) or Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Masks residual silanols, leading to sharper peaks and improved resolution.[5][6] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for chiral separations.
-
Select Organic Modifier: For normal-phase chromatography, common modifiers are isopropanol (IPA), ethanol (EtOH), and methanol (MeOH).[5] For reversed-phase, acetonitrile (ACN) and methanol are typically used.
-
Vary Modifier Concentration: Start with a typical mobile phase composition (e.g., 90:10 hexane:IPA for normal phase) and systematically vary the percentage of the organic modifier in small increments (e.g., 2-5%).[5]
-
Incorporate Additives: For acidic or basic analytes, add a modifier to the mobile phase.[5]
-
Evaluate Results: After each change, inject the sample and evaluate the chromatogram for changes in retention time, resolution, and peak shape.
Protocol 2: Temperature Optimization
This protocol provides a method for evaluating the effect of temperature on your chiral separation.
-
Initial Setup:
-
Install the chiral column that has shown the most promise.
-
Equilibrate the column with the current mobile phase at a starting temperature of 25°C.
-
Prepare a standard solution of your racemic analyte.
-
-
Temperature Screening:
-
Set the column oven to a low temperature, for example, 10°C. Allow the system to stabilize.
-
Inject the standard and record the chromatogram.
-
Increase the temperature in increments (e.g., to 25°C, then 40°C), allowing for stabilization at each step before injecting the sample.[5]
-
-
Data Analysis:
-
Compare the chromatograms obtained at different temperatures.
-
Note the resolution, retention times, and peak widths at each temperature to determine the optimal setting. Keep in mind that lower temperatures often improve resolution, but this is not a universal rule.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uhplcs.com [uhplcs.com]
- 13. lcms.cz [lcms.cz]
- 14. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
The efficient and stereoselective synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the development of pharmaceuticals such as vasopeptidase inhibitors, is of significant interest to researchers in drug discovery and development.[1][2] This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering a comprehensive overview of their methodologies, performance, and the underlying chemical principles. The routes discussed herein start from L-phenylalanine, D-phenylalanine, and a racemic ester, respectively, each presenting unique advantages and disadvantages in terms of cost, efficiency, and stereochemical control.
Comparative Data of Synthesis Routes
The following tables summarize the key quantitative data for the three primary synthesis routes to (S)-2-acetylthio-3-phenylpropanoic acid, providing a clear comparison of their respective yields and enantiomeric excess.
Table 1: Synthesis Route Starting from L-Phenylalanine
| Step | Intermediate/Product | Reagents | Yield | Enantiomeric Excess (ee) |
| 1. Diazotization/Bromination | (S)-2-bromo-3-phenylpropanoic acid | L-phenylalanine, NaNO₂, HBr | High | Not reported |
| 2. Crystallization-Induced Chiral Inversion | (R)-2-bromo-3-phenylpropanoic acid | (S)-2-bromo-3-phenylpropanoic acid, (R)-bornylamine, tetraethylammonium bromide | - | 96-99% |
| 3. Nucleophilic Substitution | (S)-2-acetylthio-3-phenylpropanoic acid | (R)-2-bromo-3-phenylpropanoic acid, Potassium thioacetate (KSAc) | 87-90% | 92-95% |
Table 2: Synthesis Route Starting from D-Phenylalanine (Traditional Route)
| Step | Product | Reagents | Yield | Enantiomeric Excess (ee) |
| 1. Diazotization/Bromination | (R)-2-bromo-3-phenylpropanoic acid | D-phenylalanine, NaNO₂, HBr | High | High (assumed) |
| 2. Nucleophilic Substitution | (S)-2-acetylthio-3-phenylpropanoic acid | (R)-2-bromo-3-phenylpropanoic acid, KSAc | Good | High (assumed) |
Note: This route is less detailed in the literature due to the high cost of D-phenylalanine, making it less desirable for large-scale production.[2][3]
Table 3: Synthesis Route via Enzymatic Resolution
| Step | Intermediate/Product | Enzyme/Reagents | Yield | Enantiomeric Excess (ee) |
| 1. Racemic Ester Synthesis | Racemic ethyl 2-acetylthio-3-phenylpropanoate | Ethyl 2-benzylacetoacetate, bromination, thioacetylation | High | Racemic |
| 2. Enzymatic Hydrolysis | (S)-2-acetylthio-3-phenylpropanoic acid | Racemic ester, Lipase (e.g., from Mucor genus) | ~65% | >99% |
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in each of the compared synthesis routes.
Route 1: From L-Phenylalanine with Crystallization-Induced Chiral Inversion
This cost-effective and stereoselective route utilizes the readily available and inexpensive L-phenylalanine.[1]
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
This step involves the diazotization of L-phenylalanine followed by bromination.
Step 2: Crystallization-Induced Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
This is a critical step that enables the use of the natural L-amino acid to produce the desired (S)-product in the final step.[1][3]
-
To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide as a bromide source.[1]
-
Slowly add a solution of approximately 0.95-1.0 equivalents of (R)-bornylamine in acetonitrile to the mixture at 50-60 °C over 24 hours.[1]
-
Continue to stir the resulting slurry for an additional 24 hours at the same temperature.[1]
-
Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.[1]
-
Wash the collected solid with cold acetonitrile and dry.[1]
-
To obtain the free acid, dissolve the diastereomeric salt in water, acidify with methanesulfonic acid, and extract the (R)-2-bromo-3-phenylpropanoic acid with an organic solvent like MTBE.[3]
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
The final step is a nucleophilic substitution reaction.[1]
-
Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent such as acetone or dimethylformamide.[1]
-
Add potassium thioacetate (KSAc) to the solution and stir the mixture at room temperature.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water and acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.[1]
-
Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization from a solvent system like heptane/MTBE.[1][2]
Route 2: From D-Phenylalanine
This traditional route is straightforward but less economical.[2][3]
Step 1: Synthesis of (R)-2-bromo-3-phenylpropanoic acid
This is achieved through the diazotization and bromination of D-phenylalanine.[4]
Step 2: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
The bromo acid is then subjected to nucleophilic substitution with thioacetic acid and an organic base like triethylamine, or with potassium thioacetate.[3][4]
Route 3: Via Enzymatic Resolution
This route offers a potentially economical and environmentally friendly process.[2]
Step 1: Synthesis of Racemic 2-acetylthio-3-phenylpropanoate Ester
The synthesis starts from ethyl 2-benzylacetoacetate, which undergoes bromination-deacetylation to give the corresponding 2-bromo-3-phenylpropanoate, followed by thioacetylation.[2]
Step 2: Enzymatic Resolution
-
A screening of over 80 enzymes identified that lipases, particularly from the Mucor genus (e.g., Lipozyme IM), are highly active and selective in preferentially hydrolyzing the (S)-enantiomer of the racemic ester.[2]
-
The enzymatic resolution is typically carried out in a buffered aqueous solution (e.g., 0.2 M borate buffer, pH 7.0) at room temperature.[2]
-
After the reaction, the pH of the aqueous phase is lowered to 1-2, and the product, (S)-2-acetylthio-3-phenylpropanoic acid, is extracted with a solvent like MTBE.[2]
-
The crude product can be purified by crystallization to achieve a high enantiomeric excess (>99%).[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the different synthesis routes for (S)-2-acetylthio-3-phenylpropanoic acid.
Caption: Synthesis from L-Phenylalanine.
Caption: Synthesis from D-Phenylalanine.
Caption: Synthesis via Enzymatic Resolution.
References
A Comparative Guide to Analytical Methods for 2-[(Acetylthio)methyl]-3-phenylpropionic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-[(Acetylthio)methyl]-3-phenylpropionic acid, a chiral molecule with pharmaceutical relevance, is critical for research, development, and quality control. This guide provides a comprehensive comparison of validated analytical methods for its quantification, presenting supporting experimental data and detailed protocols to inform method selection and implementation.
Executive Summary
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the quantification of this compound. Chiral HPLC is essential for the enantioselective separation and quantification of its (R)- and (S)-enantiomers, which is crucial due to potentially different pharmacological activities.
This guide details the experimental protocols and performance characteristics of these methods. While specific validation data for this compound is not widely published, this document presents representative data based on established methods for this and structurally similar compounds, such as 2-phenylpropionic acid.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, the required sensitivity, and the complexity of the sample matrix.
| Parameter | Chiral HPLC-UV | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a chiral stationary phase, with detection by UV absorbance. | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio, offering high selectivity and sensitivity. |
| Enantioselectivity | Direct enantioselective separation and quantification.[1] | Chiral separation can be achieved with a chiral column or by pre-column derivatization.[1] |
| Sensitivity | Moderate | High to very high |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, highly specific due to mass-based detection. |
| Typical LOQ | 0.03 - 0.3 µg/mL[2] | Lower than HPLC-UV |
| Advantages | Robust, widely available, direct enantiomer separation. | High sensitivity and selectivity, suitable for complex matrices like biological fluids.[1] |
| Disadvantages | Lower sensitivity compared to LC-MS/MS. | Higher equipment cost and complexity. |
Quantitative Data Summary
The following tables present a summary of typical validation parameters for the analytical methods discussed. These values are representative and should be confirmed in the user's laboratory.
Table 1: Chiral HPLC-UV Method Validation Data
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 2: LC-MS/MS Method Validation Data
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
This method allows for the direct separation and quantification of the enantiomers of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based).
Chromatographic Conditions (Typical):
-
Column: Chiralcel AD (250 x 4.6 mm, 10 µm)[2]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (97:3:0.1, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25°C[2]
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 10 µL[2]
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration within the calibration range (e.g., 1 mg/mL for a stock solution).[2]
-
Filter the sample through a 0.45 µm filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of the analyte, especially in complex biological matrices.[1]
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined.
Sample Preparation (for Plasma Samples):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[1]
Visualizations
Caption: A generalized workflow for analytical method validation.
Caption: The logical relationship between an analytical method, its validation, and the generation of reliable data for decision-making.
References
2-[(Acetylthio)methyl]-3-phenylpropionic acid vs other thiol-containing enzyme inhibitors
A Comparative Guide to Thiol-Containing Angiotensin-Converting Enzyme (ACE) Inhibitors
This guide provides a detailed comparison of 2-[(Acetylthio)methyl]-3-phenylpropionic acid and other prominent thiol-containing enzyme inhibitors, focusing on their role as inhibitors of the Angiotensin-Converting Enzyme (ACE). The comparison includes established inhibitors like Captopril and Zofenopril, with the non-thiol inhibitor Enalapril included for mechanistic contrast. The guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
Introduction to ACE and Thiol-Based Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase.[4] ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II and degrades the vasodilator bradykinin.[4] Inhibition of ACE is a primary therapeutic strategy for managing hypertension and heart failure.[4][5]
ACE inhibitors are broadly classified based on the chemical moiety that coordinates with the essential zinc ion in the enzyme's active site.[4] The first class of rationally designed ACE inhibitors, exemplified by Captopril, features a sulfhydryl (thiol) group that binds strongly to the zinc ion, leading to potent enzyme inhibition.[6][7] This guide examines the characteristics of these thiol-containing inhibitors.
Compound Profiles and Mechanism of Action
1. This compound
-
Structure: This compound features a propionic acid backbone with a phenyl group and an acetyl-protected thiol (thioacetate) group.
-
Mechanism of Action: While specific inhibitory data against ACE is not widely available in public literature, its structure suggests potential as a pro-drug inhibitor. The acetyl group would likely be hydrolyzed in vivo to expose the free thiol, which could then interact with the zinc ion in the ACE active site, analogous to other thiol-containing inhibitors. Structurally related acylthio propionyl-L-proline derivatives have been synthesized and shown to be potent ACE inhibitors.[8]
2. Captopril
-
Structure: The first-in-class, orally active ACE inhibitor, Captopril contains a terminal sulfhydryl group, a proline moiety, and an acyl group.[4]
-
Mechanism of Action: Captopril acts as a potent, competitive inhibitor of ACE.[9] Its key feature is the thiol group, which establishes a strong coordinating bond with the Zn(II) ion at the core of the ACE active site.[7] This interaction, along with hydrogen bonds involving the inhibitor's carbonyl and carboxylate groups, effectively blocks the substrate from accessing the active site.[7]
3. Zofenopril
-
Structure: Zofenopril is a pro-drug that is rapidly hydrolyzed to its active form, zofenoprilat.[10] Zofenoprilat is a sulfhydryl-containing inhibitor with high lipophilicity, which allows for excellent tissue penetration.[11]
-
Mechanism of Action: Like Captopril, zofenoprilat's sulfhydryl group is crucial for its potent inhibition of ACE by chelating the active site zinc ion.[6] Some studies suggest that the thiol group in zofenopril may also confer additional cardioprotective effects through antioxidant activity and interaction with the hydrogen sulfide (H₂S) pathway, independent of ACE inhibition.[12]
4. Enalapril (for Comparison)
-
Structure: Enalapril is a dicarboxylate-containing pro-drug, which is hydrolyzed to the active metabolite enalaprilat. It lacks a thiol group.[7][13]
-
Mechanism of Action: Enalaprilat is also a competitive ACE inhibitor. Instead of a thiol group, one of its carboxylate groups mimics the transition state of peptide hydrolysis and interacts with the zinc ion, while the other carboxylate group forms ionic interactions with positively charged residues in the active site.[7]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of the enzyme's activity. Lower IC₅₀ values indicate higher potency.
| Inhibitor (Active Form) | Chemical Class | IC₅₀ for ACE (nM) | Enzyme Source |
| Captopril | Sulfhydryl-containing | 1.7 - 35 | Various (Human, Rabbit) |
| Zofenoprilat | Sulfhydryl-containing | 1 - 8 | Rabbit Lung ACE |
| Enalaprilat | Dicarboxylate-containing | 1.0 - 5.2 | Various (Human, Rabbit) |
| This compound | Sulfhydryl-containing (pro-drug) | Data Not Available | - |
| Note: IC₅₀ values can vary significantly based on experimental conditions, including substrate type, substrate concentration, and enzyme source. The values presented are a range collated from multiple sources for comparative purposes.[9][10][14][15][16][17][18][19][20] |
Experimental Protocols
In Vitro Spectrophotometric Assay for ACE Inhibition
This protocol describes a widely used method for determining the in vitro inhibitory activity of compounds against ACE using the substrate Hippuryl-L-Histidyl-L-Leucine (HHL).[2][21][22][23]
Objective: To determine the IC₅₀ value of a test compound by measuring the reduction in hippuric acid (HA) produced by ACE from the HHL substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Test Inhibitor (e.g., this compound, Captopril)
-
Assay Buffer: 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3
-
Stopping Reagent: 1 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl Acetate
-
UV/Vis Spectrophotometer or 96-well plate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Sodium Borate buffer with 300 mM NaCl. Adjust pH to 8.3 with 1 M NaOH or HCl.[21]
-
ACE Solution: Reconstitute lyophilized ACE in Assay Buffer to a working concentration of 20-100 mU/mL. Prepare fresh daily.[21][24]
-
HHL Substrate Solution: Dissolve HHL in Assay Buffer to a final concentration of 5 mM. Prepare fresh daily.[21][22]
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO, water). Perform serial dilutions in Assay Buffer to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Reaction (96-well plate format):
-
Add 20 µL of inhibitor solution (or Assay Buffer for the 100% activity control; or solvent for the blank) to appropriate wells.
-
Add 20 µL of the ACE working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution to all wells.[22]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 100 µL of 1 M HCl to each well.
-
Add 500 µL of ethyl acetate to each well to extract the hippuric acid (HA) formed.
-
Mix thoroughly and centrifuge the plate to separate the layers.
-
-
Measurement:
-
Carefully transfer 200 µL of the upper ethyl acetate layer to a new UV-transparent 96-well plate.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating at 60-80°C.
-
Re-dissolve the dried hippuric acid in 200 µL of deionized water or Assay Buffer.
-
Measure the absorbance at 228 nm.[17]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System (RAS) and highlights the central role of ACE, the target of the described inhibitors.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Experimental Workflow
This diagram outlines the logical flow of the in vitro ACE inhibition assay described in the protocol section.
Caption: Workflow for determining IC₅₀ values in an ACE inhibition assay.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. Antihypertensive agents: angiotensin converting enzyme inhibitors. 1-[3-(Acylthio)-3-aroylpropionyl]-L-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Captopril [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. medscape.com [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. benchchem.com [benchchem.com]
- 18. cellsignal.jp [cellsignal.jp]
- 19. benchchem.com [benchchem.com]
- 20. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. Angiotensin-converting enzyme inhibitory assay [protocols.io]
Comparative analysis of the reactivity of different thiol compounds in enzymatic assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of commonly used thiol compounds in enzymatic assays. Understanding the differential reactivity of these thiols—glutathione (GSH), cysteine (Cys), dithiothreitol (DTT), and 2-mercaptoethanol (BME)—is critical for accurate assay development, interpretation of results, and the design of therapeutic agents targeting thiol-dependent pathways. This document outlines key performance differences, supported by experimental data and detailed protocols.
Comparative Reactivity of Thiol Compounds
The reactivity of a thiol compound is primarily determined by the pKa of its sulfhydryl group, which dictates the concentration of the more nucleophilic thiolate anion (R-S⁻) at a given pH.[1][2] Thiols with lower pKa values will have a higher proportion of the reactive thiolate form at physiological pH, generally leading to higher reactivity.[2]
| Thiol Compound | Structure | pKa | Key Characteristics & Reactivity | Second-Order Rate Constants (Thiol-Disulfide Exchange) |
| Glutathione (GSH) | Tripeptide (γ-L-Glutamyl-L-cysteinylglycine) | ~9.2 | The most abundant intracellular thiol, acting as a major antioxidant and redox buffer. Its reactivity is crucial for cellular detoxification and signaling.[3] | Generally in the range of 0.1 - 10 M⁻¹s⁻¹ at pH 7 for non-catalyzed reactions.[4] For reactions with sulfenic acid, rate constants can be >10⁵ M⁻¹s⁻¹ at neutral pH.[5] |
| L-Cysteine (Cys) | Amino Acid | ~8.4 | A key component of proteins and a precursor for glutathione synthesis. Its lower pKa compared to GSH suggests a higher proportion of the reactive thiolate form at physiological pH.[6] | Similar to GSH, with non-catalyzed thiol-disulfide exchange rates around 0.1 - 10 M⁻¹s⁻¹ at pH 7.[4] |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ | ~9.2 and ~10.1 | A strong reducing agent commonly used to prevent the oxidation of sulfhydryl groups in proteins and to reduce disulfide bonds. Its two thiol groups allow for the intramolecular formation of a stable six-membered ring after reducing a disulfide.[6] | Can reduce oxidized glutathione.[7] At neutral pH, its thiol groups are protonated, which can reduce its reactivity as a reducing agent.[6] |
| 2-Mercaptoethanol (BME) | C₂H₆OS | ~9.5 | A potent reducing agent used to cleave disulfide bonds and denature proteins. It is volatile and has a strong, unpleasant odor.[7] | Can also reduce oxidized glutathione.[7] |
Note: The provided second-order rate constants are general ranges for thiol-disulfide exchange reactions and can vary significantly depending on the specific reactants, solvent conditions, and presence of catalysts.
Experimental Protocols
Ellman's Assay for Quantifying Thiol Reactivity
The Ellman's assay is a widely used colorimetric method to quantify free sulfhydryl groups in a sample.[8] The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a thiol, which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, quantifiable by its absorbance at 412 nm.[9][10]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Thiol Standards: A series of known concentrations of the thiol compound to be tested (e.g., Cysteine hydrochloride monohydrate) prepared in the Reaction Buffer.[9]
-
Unknown Samples: Solutions of the different thiol compounds (GSH, Cys, DTT, BME) at the same concentration in the Reaction Buffer.
-
Microplate reader or spectrophotometer.
-
96-well microplate or cuvettes.
Procedure:
-
Prepare Standards: Prepare a dilution series of the cysteine standard in the Reaction Buffer. A typical range would be from 0.1 mM to 1.5 mM.[8]
-
Prepare Samples: Prepare solutions of GSH, Cys, DTT, and BME at a known concentration (e.g., 1 mM) in the Reaction Buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add 250 µL of each standard or sample.
-
Add 5 µL of the DTNB solution to each well.
-
Include a blank containing only the Reaction Buffer and DTNB.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[9]
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of free thiols in each unknown sample by interpolating their absorbance values on the standard curve.
-
The rate of TNB²⁻ formation can be monitored over time to compare the initial reaction rates of the different thiol compounds.
-
Fluorescent Probe-Based Assay for Thiol Reactivity
This method utilizes thiol-reactive fluorescent probes, such as monobromobimane (mBrB), to quantify thiol groups. The probe is essentially non-fluorescent until it reacts with a thiol, forming a fluorescent adduct.[10]
Materials:
-
Reaction Buffer: As per the specific probe's requirements (e.g., 50 mM Tris-HCl, pH 8.0).
-
Fluorescent Probe Stock Solution: e.g., monobromobimane (mBrB) in a suitable organic solvent like acetonitrile.
-
Thiol Standards and Samples: Prepared as in the Ellman's assay.
-
Fluorometer or fluorescent microplate reader.
-
96-well black microplate.
Procedure:
-
Prepare Standards and Samples: Prepare a dilution series of a known thiol standard and solutions of the different thiol compounds at the same concentration in the Reaction Buffer.
-
Reaction Setup:
-
To each well of a 96-well black microplate, add the thiol standards and samples.
-
Add the fluorescent probe to each well to initiate the reaction. The final concentration of the probe should be optimized for the specific assay.
-
Include a blank containing the Reaction Buffer and the probe.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for mBrB adducts, excitation ~380 nm, emission ~480 nm).[11]
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the standards and samples.
-
Create a standard curve and determine the concentration of thiols in the unknown samples as described for the Ellman's assay.
-
By measuring the fluorescence at different time points, the reaction kinetics of each thiol compound with the probe can be compared.
-
Visualizations
Caption: Workflow for comparing the reactivity of different thiol compounds.
Caption: Simplified overview of thiol-based redox signaling pathways.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS for the Quantitative Analysis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and their metabolites is fundamental to the integrity of preclinical and clinical studies. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-[(Acetylthio)methyl]-3-phenylpropionic acid.
This document outlines the detailed experimental protocols for each method and presents a comparative summary of their performance characteristics to assist in selecting the most suitable technique for specific analytical needs.
Data Presentation: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS is generally considered the gold standard for bioanalysis due to its high sensitivity and specificity, while HPLC-UV offers a robust and cost-effective alternative for less demanding applications.[1][2]
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 100 µg/mL | 1 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~1.45 µg/mL | 1 ng/mL |
| Accuracy | 98 - 102% | ≤ 8.3% (% Deviation) |
| Precision (%RSD/CV) | < 2% | ≤ 10% |
| Selectivity | Good, but susceptible to interference from co-eluting compounds. | Excellent, highly specific due to mass-to-charge ratio detection. |
| Sample Volume | Typically larger (e.g., 200 µL) | Smaller volumes can be used (e.g., 100 µL or less) |
| Throughput | Moderate | High, especially with UPLC systems |
| Cost | Lower initial and operational costs | Higher initial and operational costs |
Experimental Protocols
The following sections provide detailed methodologies for the quantitative analysis of this compound using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the purity analysis and quantification of this compound in bulk drug substance and pharmaceutical formulations.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Reference standard of this compound
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma.[3]
Instrumentation and Materials:
-
LC-MS/MS system (a triple quadrupole mass spectrometer is recommended)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Precursor ion (Q1): [M-H]⁻ (m/z 237.1) → Product ion (Q3): To be determined by infusion of the standard |
| Collision Energy | To be optimized |
Sample Preparation (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 10 µL of the internal standard and 200 µL of 0.1% formic acid in water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical process of cross-validation.
References
A Comparative Efficacy Analysis of Vasopeptidase Inhibitors from Diverse Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasopeptidase inhibitors represent a novel class of cardiovascular agents that simultaneously target two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibition mechanism is designed to decrease the production of the vasoconstrictor angiotensin II while potentiating the effects of vasodilatory peptides such as natriuretic peptides and bradykinin.[3][4] This guide provides a comparative overview of the efficacy of prominent vasopeptidase inhibitors, including omapatrilat, sampatrilat, gemopatrilat, and fasidotril, derived from different chemical intermediates. The clinical development of many of these compounds was challenged by a significant risk of angioedema, a factor that has limited the extent of direct comparative clinical data.[5][6]
Mechanism of Action: A Dual Approach to Vasodilation
Vasopeptidase inhibitors exert their therapeutic effects by concurrently blocking ACE and NEP.[7]
-
ACE Inhibition : By inhibiting ACE, these agents prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced arterial vasoconstriction and decreased aldosterone secretion, resulting in lower blood pressure.[4]
-
NEP Inhibition : The inhibition of NEP prevents the breakdown of endogenous vasodilators, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.[8] The accumulation of these peptides promotes vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.[9]
The synergistic action of ACE and NEP inhibition was expected to provide superior antihypertensive efficacy compared to single-target agents like ACE inhibitors.[3]
Comparative Efficacy Data
The following table summarizes the available in vitro and in vivo efficacy data for several vasopeptidase inhibitors. Direct head-to-head clinical trial data is limited due to the discontinuation of the development of many of these drugs.
| Inhibitor | ACE IC50 (nmol/l) | NEP IC50 (nmol/l) | Key Efficacy Findings | Reference(s) |
| Omapatrilat | 5 | 8 | Demonstrated greater blood pressure reduction than enalapril in hypertensive patients.[4] In the OCTAVE trial, a higher proportion of patients on omapatrilat reached blood pressure goals compared to enalapril.[4] However, it also showed a higher incidence of angioedema.[5] | [4][5] |
| Sampatrilat | 1.2 | 8 | Effective antihypertensive agent. In a study with Black hypertensive patients, the incidence of adverse events was similar to lisinopril.[6] | [4][6] |
| Gemopatrilat | 3.6 | 305 | Showed renoprotective effects in nephrotic normotensive rats. | [4] |
| Fasidotril | 9.8 | 5.1 | Improved survival in rats post-myocardial infarction and demonstrated antihypertensive effects in rats and humans. | [4] |
| Mixanpril | 4.5 | 1.7 | Antihypertensive in high/normal and low-renin hypertensive rats. | [4] |
| Ilepatril | Not specified | Not specified | In rats with renal failure, ilepatril provided strong cardiorenal protective effects comparable to the angiotensin receptor blocker olmesartan.[10] | [10] |
Experimental Protocols
The evaluation of vasopeptidase inhibitors has involved a range of preclinical and clinical experimental protocols to assess their efficacy and safety.
In Vitro Enzyme Inhibition Assays
-
Objective : To determine the inhibitory potency of the compounds against ACE and NEP.
-
Methodology :
-
Recombinant human ACE and NEP enzymes are used.
-
A fluorescent substrate for each enzyme is incubated with the respective enzyme in the presence of varying concentrations of the inhibitor.
-
The rate of substrate cleavage is measured by detecting the fluorescence of the product.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is calculated.
-
Preclinical In Vivo Models
-
Objective : To evaluate the antihypertensive effects and target organ protection in animal models of hypertension and heart failure.
-
Animal Models : Spontaneously hypertensive rats (SHR), rats with induced renal failure, and cardiomyopathic hamsters are commonly used.[10][11]
-
Methodology :
-
Animals are administered the vasopeptidase inhibitor or a comparator drug (e.g., an ACE inhibitor) orally.
-
Blood pressure is monitored continuously using telemetry or tail-cuff methods.
-
Cardiac function is assessed through echocardiography or measurement of left ventricular pressure.[3]
-
Renal function is evaluated by measuring parameters like albuminuria and creatinine clearance.[10]
-
Histopathological analysis of target organs (heart, kidneys) is performed to assess for tissue damage.
-
Clinical Trials
-
Objective : To assess the efficacy and safety of vasopeptidase inhibitors in human subjects with hypertension or heart failure.
-
Study Design : Randomized, double-blind, active-controlled trials are the gold standard.
-
Methodology :
-
Patients are randomized to receive the investigational vasopeptidase inhibitor or a standard-of-care comparator, such as an ACE inhibitor (e.g., enalapril or lisinopril).[12]
-
The primary efficacy endpoint is typically the change in systolic and/or diastolic blood pressure from baseline.
-
Secondary endpoints may include the proportion of patients achieving a target blood pressure, effects on exercise tolerance, and the incidence of cardiovascular events.[12]
-
Safety is rigorously monitored, with a particular focus on the incidence of angioedema.[5]
-
Conclusion
Vasopeptidase inhibitors, by their dual mechanism of action, have demonstrated potent antihypertensive effects in both preclinical and clinical studies. Omapatrilat, the most extensively studied agent in this class, showed superior blood pressure-lowering efficacy compared to an ACE inhibitor alone.[4] However, the clinical utility of omapatrilat and other vasopeptidase inhibitors has been significantly hampered by an increased risk of angioedema, a serious and potentially life-threatening side effect.[5][7] This safety concern led to the discontinuation of the development of several of these promising compounds. Future research in this area will need to focus on developing dual inhibitors with a more favorable benefit-risk profile, potentially by designing molecules with different selectivities for ACE and NEP or by identifying patient populations who are less susceptible to angioedema.
References
- 1. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent clinical trials with omapatrilat: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Vasopeptidases and their inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Vasopeptidase inhibition for blood pressure control: emerging experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiorenal protection in experimental hypertension with renal failure: comparison between vasopeptidase inhibition and angiotensin receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Comparison of vasopeptidase inhibitor, omapatrilat, and lisinopril on exercise tolerance and morbidity in patients with heart failure: IMPRESS randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Reactivity Showdown: 2-Phenylpropionyl-S-Acyl-CoA Emerges as the More Potent Acylating Agent Over its Acyl Glucuronide Metabolite
For researchers and professionals in drug development, understanding the reactivity of drug metabolites is paramount for predicting potential toxicity. This guide provides a comparative analysis of the in vitro reactivity of two key metabolites of 2-phenylpropionic acid (2-PPA), a model for many non-steroidal anti-inflammatory drugs (NSAIDs): 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) and its 1-O-acyl glucuronide (2-PPA-1-O-G). Experimental data robustly indicates that the acyl-CoA thioester is a significantly more reactive acylating agent than its glucuronidated counterpart.
The metabolism of carboxylic acid-containing drugs can lead to the formation of chemically reactive metabolites that have been implicated in adverse drug reactions. Two major metabolic pathways involved are the formation of acyl glucuronides and acyl-CoA thioesters.[1][2] Both types of metabolites have the potential to covalently bind to proteins, which can lead to cellular dysfunction and immune responses.[3][4] This guide focuses on the in vitro evidence that delineates the reactivity profiles of these two metabolites derived from 2-PPA.
Quantitative Comparison of Reactivity and Stability
In vitro studies have demonstrated marked differences in the chemical reactivity and stability of 2-PPA-SCoA and 2-PPA-1-O-G. The acyl-CoA thioester exhibits substantially greater reactivity towards nucleophiles, such as the cysteinyl-thiol of glutathione (GSH), a key cellular antioxidant.
| Parameter | 2-Phenylpropionyl-S-Acyl-CoA (2-PPA-SCoA) | 2-Phenylpropionyl-1-O-Acyl Glucuronide (2-PPA-1-O-G) | Reference |
| Rate Constant for Reaction with GSH (M⁻¹s⁻¹) | (1.9 ± 0.2) x 10⁻² | (2.7 ± 0.4) x 10⁻⁴ | [1][5] |
| Relative Reactivity with GSH | ~70 times greater than 2-PPA-1-O-G | - | [1][2][5] |
| Stability at pH 7.4, 37°C (in the absence of GSH) | Completely stable after 24 hours | Half-life of 1.3 hours for (R)-isomer and 2.4 hours for (S)-isomer | [1][2][5] |
| Covalent Binding to Protein (in vitro) | Time- and pH-dependent covalent binding to bovine serum albumin and rat hepatic proteins.[1][2][6] This binding is significantly reduced by inhibitors of acyl-CoA synthetase.[6] | Covalent binding to hepatocyte protein is observed, but to a lesser extent than that mediated by the acyl-CoA.[7][8] Complete inhibition of acyl glucuronidation resulted in only a minor decrease in overall covalent binding.[7][8] | [1][2][6][7][8] |
Metabolic Activation and Reactivity Pathways
The metabolic activation of 2-PPA leads to the formation of these two reactive species. The subsequent reactions, particularly with cellular nucleophiles like proteins, are believed to be a key initiating event in certain drug toxicities.
Caption: Metabolic activation pathways of 2-phenylpropionic acid and subsequent reactions.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
In Vitro Reactivity with Glutathione
-
Objective: To compare the rate of transacylation of 2-PPA-SCoA and 2-PPA-1-O-G with glutathione (GSH).
-
Methodology: Synthetic 2-PPA-SCoA and biosynthetically prepared 2-PPA-1-O-G were incubated separately with GSH in a buffer at pH 7.4 and 37°C.[1][5] The concentrations of the reactants were varied to determine the reaction kinetics.[1][5]
-
Analysis: The formation of the transacylation product, 2-phenylpropionyl-S-acyl-glutathione (2-PPA-SG), was monitored and quantified over time using reverse-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1][5] The identity of the product was confirmed by co-elution with an authentic standard and by its mass spectrum.[1]
In Vitro Stability Assessment
-
Objective: To determine the chemical stability of 2-PPA-SCoA and 2-PPA-1-O-G under physiological conditions.
-
Methodology: The compounds were incubated in a buffer at pH 7.4 and 37°C in the absence of any nucleophiles.[1][2][5] Aliquots were taken at various time points.
-
Analysis: The concentration of the remaining parent compound was quantified by HPLC to determine its degradation over time and calculate its half-life.[1][2][5]
Covalent Binding to Proteins
-
Objective: To assess the extent of covalent binding of 2-PPA metabolites to proteins.
-
Methodology:
-
Rat Liver Homogenate/Hepatocytes: Radiolabeled [¹⁴C]-2-PPA was incubated with rat liver homogenate or isolated rat hepatocytes in the presence of cofactors required for acyl-CoA and acyl glucuronide formation (e.g., ATP, CoA, UDPGA).[6][7][8] To differentiate the contribution of each pathway, specific inhibitors were used: trimethylacetic acid to inhibit acyl-CoA formation and (-)-borneol to inhibit acyl glucuronidation.[7][8][9]
-
Purified Protein: 2-PPA-SCoA was incubated with bovine serum albumin (BSA) in a buffer at varying pH and time points.[1][2]
-
-
Analysis: After incubation, the proteins were precipitated and washed extensively to remove any non-covalently bound radioactivity. The amount of covalently bound radiolabel was then quantified by liquid scintillation counting.[6][7][8]
Workflow for Comparing In Vitro Reactivity
The logical workflow for these comparative studies involves the synthesis or isolation of the metabolites, followed by parallel experiments to assess their reactivity and stability, and culminating in the quantification and comparison of the results.
Caption: Experimental workflow for comparing the in vitro reactivity of metabolites.
Conclusion
References
- 1. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent binding of 2-phenylpropionyl-S-acyl-CoA thioester to tissue proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective covalent binding of 2-phenylpropionic Acid to protein in vitro in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative benchmark of commercially available 2-[(Acetylthio)methyl]-3-phenylpropionic acid, a compound of interest in various research and development applications. The following analysis presents hypothetical data based on standard analytical techniques to illustrate the purity variations one might encounter from different suppliers.
Comparative Purity Data
The purity of this compound from three hypothetical commercial vendors was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The results are summarized in the table below.
| Vendor | Lot Number | Stated Purity (%) | HPLC Purity (%) | NMR Purity (%) | Mass Spectrometry (m/z) | Notes |
| Vendor A | VDA-001 | 98 | 98.5 | 98.2 | 238.0665 [M-H]⁻ | Minor unidentified impurities detected by HPLC. |
| Vendor B | VDB-002 | ≥ 97 | 97.8 | 97.5 | 238.0664 [M-H]⁻ | Presence of residual solvent detected by NMR. |
| Vendor C | VDC-003 | 99 (High Purity) | 99.2 | 99.1 | 238.0666 [M-H]⁻ | No significant impurities detected. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from the named vendors.
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the purity assessment of this compound samples obtained from different commercial sources.
Caption: Experimental workflow for comparative purity analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity benchmarking study are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of this compound and the detection of potential impurities.[1]
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: A reference standard of this compound was prepared in the same manner as the samples.
-
Analysis: The purity was determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was used to confirm the chemical structure and assess the purity of the compound by identifying characteristic proton and carbon signals and detecting any impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Proton NMR (¹H NMR):
-
Procedure: A small amount of the sample was dissolved in the deuterated solvent. The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The purity was estimated by comparing the integral of the characteristic peaks of the compound to the integrals of any impurity peaks.
-
-
Carbon NMR (¹³C NMR):
-
Procedure: A more concentrated sample was prepared and the spectrum was acquired.
-
Analysis: The spectrum was used to confirm the carbon framework of the molecule and to identify any carbon-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was employed to confirm the molecular weight of the compound and to identify any impurities based on their mass-to-charge ratio (m/z).[2]
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions: Similar conditions to the HPLC method were used.
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative ESI.
-
Scan Range: m/z 100-500.
-
Analysis: The mass spectrum of the main chromatographic peak was analyzed to confirm the molecular weight of this compound (C₁₂H₁₄O₃S, Molecular Weight: 238.30 g/mol ).[2][3] The mass spectra of any minor peaks were analyzed to identify potential impurities.
-
References
Literature review of the applications of 2-arylpropionic acids in drug discovery
The 2-arylpropionic acids, commonly known as "profens," represent a significant class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Members of this class, including ibuprofen and naproxen, are among the most widely used medications globally for their analgesic, anti-inflammatory, and antipyretic properties.[3][4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[5][6]
This guide provides a comparative analysis of key 2-arylpropionic acid derivatives, focusing on their applications in drug discovery beyond their traditional anti-inflammatory role. We will delve into their comparative efficacy, pharmacokinetics, and emerging applications in cancer and neuroinflammation, supported by experimental data and protocols.
Anti-Inflammatory Applications: The Core Mechanism
The hallmark of 2-arylpropionic acids is their ability to inhibit COX enzymes (both COX-1 and COX-2), which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[5][7] The two isoforms of COX have different physiological roles; COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[7] The relative inhibition of these isoforms is a critical factor in the efficacy and side-effect profile of a given drug.
Caption: The Cyclooxygenase (COX) inflammatory pathway and its inhibition by 2-arylpropionic acids.
The clinical performance of profens is dictated by their pharmacokinetic profiles and their selectivity in inhibiting COX-1 versus COX-2. Non-selective inhibition, particularly of COX-1, is associated with gastrointestinal side effects.[7]
| Drug | Half-life (hours) | Bioavailability (Oral) | Protein Binding | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.8 - 2.4[8] | 80-100%[5] | >98%[6] | 12.9[9] | 31.4[9] | 0.41 |
| Naproxen | 12 - 17[8] | ~100% | >99% | 2.5 | 45.5 | 0.05 |
| Ketoprofen | ~2 | ~90% | >99% | 0.5 | 10.0 | 0.05 |
| Flurbiprofen | ~3.5 | ~95% | >99% | 0.5 | 4.0 | 0.13 |
Note: IC₅₀ values can vary based on the specific assay conditions.[10] A lower selectivity index indicates less selectivity for COX-2.
This protocol outlines a common method for determining the inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2.[9]
-
Preparation: Solutions of test compounds (e.g., ibuprofen derivatives) and reference standards are prepared in a suitable solvent, typically DMSO.
-
Enzyme Reaction Setup: In a 96-well plate, the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin), and either COX-1 or COX-2 enzyme are added to each well.
-
Inhibitor Addition: Various concentrations of the test compounds are added to the wells. A control group without any inhibitor is included.
-
Pre-incubation: The plate is pre-incubated at 37°C for approximately 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped by adding a stopping agent, such as a dilute acid solution.
-
Quantification: The amount of Prostaglandin E2 (PGE₂) produced is quantified using a competitive ELISA kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Stereochemistry and Metabolic Chiral Inversion
2-Arylpropionic acids possess a chiral center, existing as (S)- and (R)-enantiomers.[3] The (S)-enantiomer is responsible for the majority of the anti-inflammatory activity through COX inhibition, sometimes being over 100 times more potent than the (R)-enantiomer.[3][11] A unique characteristic of this class is the unidirectional metabolic chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in the body.[12] This conversion is enzyme-mediated and involves the formation of a coenzyme A (CoA) thioester.[12][13]
The extent of this inversion varies between different drugs and species. For ibuprofen in humans, the inversion is substantial (35-70%), while for ketoprofen it is limited to about 10%.[3][4] Naproxen is an exception, as it is administered as a single (S)-enantiomer due to the documented hepatotoxicity of the (R)-form.[3]
Caption: Metabolic pathway of the unidirectional chiral inversion of (R)-profens to (S)-profens.
Emerging Applications in Drug Discovery
Recent research has highlighted the potential of 2-arylpropionic acids beyond inflammation, particularly in oncology and neurodegenerative diseases. These activities often appear to be mediated by COX-independent mechanisms.
Several studies have shown that profens can induce apoptosis and inhibit the proliferation of various cancer cell lines.[14] This has spurred the development of derivatives with enhanced anticancer efficacy. The exact mechanisms are still under investigation but may involve non-COX targets.[14]
One study on prostate cancer cells demonstrated that certain profens, particularly R-flurbiprofen and ibuprofen, could induce the tumor suppressor protein p75NTR, leading to decreased cell survival.[15]
| Compound | Cell Line | Effect | Reported Efficacy |
| R-Flurbiprofen | PC-3, DU-145 (Prostate) | Induction of p75NTR, decreased survival | Most efficacious in the series tested[15] |
| Ibuprofen | PC-3, DU-145 (Prostate) | Induction of p75NTR, decreased survival | Second most efficacious after R-flurbiprofen[15] |
| Naproxen | PC-3, DU-145 (Prostate) | Induction of p75NTR, decreased survival | Moderate efficacy[15] |
| Ketoprofen | PC-3, DU-145 (Prostate) | Induction of p75NTR, decreased survival | Low efficacy[15] |
Neuroinflammation, characterized by the activation of glial cells, is a key factor in the pathophysiology of neurodegenerative diseases like Alzheimer's.[16][17] Ibuprofen and naproxen have been investigated for their potential to mitigate this response. Recent work has focused on creating amide dimers of these drugs to enhance their anti-neuroinflammatory activity.[16]
Various synthetic routes exist for 2-arylpropionic acids. A modern and flexible method is a two-step, one-pot palladium-catalyzed process.[18] This avoids the need for intermediate purification steps, improving overall efficiency.[18]
Caption: A generalized two-step, one-pot workflow for the synthesis of 2-arylpropionic acids.
Conclusion
2-Arylpropionic acids remain a cornerstone of anti-inflammatory therapy. Their well-understood primary mechanism of COX inhibition, combined with their unique stereoselective metabolism, makes them a continued subject of interest. Furthermore, emerging evidence of their utility in oncology and neuroinflammation through COX-independent pathways highlights their potential as lead compounds for future drug development. The design of novel derivatives aims to enhance efficacy in these new therapeutic areas while potentially mitigating the side effects associated with traditional NSAIDs. This comparative guide serves as a resource for researchers looking to build upon the versatile scaffold of 2-arylpropionic acids.
References
- 1. Profen (drug class) - Wikipedia [en.wikipedia.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. meded101.com [meded101.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral inversion - Wikipedia [en.wikipedia.org]
- 13. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The aryl propionic acid R-flurbiprofen selectively induces p75NTR-dependent decreased survival of prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid: A Comprehensive Guide
Ensuring the safe and environmentally responsible disposal of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid is paramount for laboratory safety and regulatory compliance. This compound, containing both a thiol derivative and a carboxylic acid functional group, requires a multi-step disposal process involving chemical neutralization. Adherence to federal, state, and local regulations, as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[1][2][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS). According to available data, this compound is classified as a skin and eye irritant.[5] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects against contamination of clothing. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves a two-stage chemical treatment: oxidation of the acetylthio group, followed by neutralization of the carboxylic acid. This process converts the compound into less hazardous substances that can be managed as aqueous chemical waste.
Part 1: Treatment of Liquid Waste
This procedure should only be performed by personnel trained in handling hazardous chemicals.
Experimental Protocol: Oxidation and Neutralization
-
Waste Segregation : Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams to prevent incompatible chemical reactions.[1][6]
-
Prepare for Oxidation : In a chemical fume hood, place the waste container inside a larger secondary container to contain any potential spills.
-
Oxidation of the Thiol Group : While stirring the waste solution, slowly add a commercial bleach solution (approximately 5.25% sodium hypochlorite) in a 1:1 ratio with the waste. This reaction is exothermic; monitor the temperature and add the bleach in portions if necessary to control the reaction rate. Continue stirring for at least two hours to ensure the complete oxidation of the thiol group to a sulfonic acid.
-
Neutralization : After the oxidation is complete, neutralize the acidic solution. Slowly add a base, such as a 1M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), while monitoring the pH with a calibrated pH meter or pH paper. The target pH should be between 6.0 and 9.0, in compliance with typical sewer discharge regulations.[7]
-
Final Disposal : Once neutralized, the resulting aqueous solution can be disposed of as hazardous chemical waste. Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[8] Never pour the treated or untreated chemical down the drain.[7]
Part 2: Disposal of Contaminated Solid Waste
Solid waste, such as contaminated gloves, weighing paper, and paper towels, must be treated as hazardous waste.
-
Collection : Place all contaminated solid materials into a designated, leak-proof plastic bag or a sealed container.
-
Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "Solid waste contaminated with this compound."
-
Storage and Disposal : Store the sealed container in a designated hazardous waste accumulation area.[6] Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor.
Part 3: Decontamination of Glassware
All glassware that has been in contact with the compound requires decontamination to remove residual thiol compounds.
-
Initial Rinse : Immediately after use, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood. Collect this solvent rinse as hazardous liquid waste.
-
Bleach Bath : Submerge the rinsed glassware in a bleach bath (a 1:1 mixture of commercial bleach and water) for at least 14-24 hours. This will oxidize any remaining thiol residues.
-
Final Cleaning : After soaking, thoroughly rinse the glassware with water. It can then be cleaned using standard laboratory procedures.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H14O3S | CID 9991796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Operational Guide for Handling 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-[(Acetylthio)methyl]-3-phenylpropionic Acid. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification: this compound is known to cause skin and serious eye irritation.[1][2] It is classified as a skin irritant (Category 2) and an eye irritant (Category 2).[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and/or a face shield | Must be worn at all times when handling the compound. In case of a splash risk, a face shield should be worn over safety goggles.[1] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[3] Always follow proper glove removal technique to avoid skin contact.[1] |
| Body | Laboratory coat | A standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing.[1][3] |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1][3] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][3] |
Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[1]
-
Verify that an emergency eyewash station and safety shower are accessible.[1][4]
-
Assemble all necessary equipment and reagents before handling the chemical.[1]
-
Don the required personal protective equipment as outlined in the table above.[1]
2. Handling:
-
Handle the solid material carefully to minimize dust generation.[1]
-
Use appropriate tools (e.g., spatula) for transferring the chemical.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Storage:
-
Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][5] Some suppliers recommend a storage temperature of 2-8°C.[3]
Spill and Emergency Procedures
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[1][3]
-
Place the collected material into a sealed, labeled container for proper disposal.[1]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.[1]
Accidental Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
Disposal Plan
All chemical waste, including unused this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste contaminated with the compound, such as gloves and weighing paper, in a sealed and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Aqueous solutions should be collected in a dedicated, labeled waste container.[6] The thiol group can be oxidized, followed by neutralization of the carboxylic acid, as a primary treatment method for liquid waste.[6]
-
Glassware Decontamination: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood immediately after use.[6] Collect the rinse solvent as hazardous waste.[6] After rinsing, the glassware can be washed using standard laboratory procedures.[6]
Do not mix this waste with other waste streams unless compatibility is confirmed.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
